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  • Product: 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol
  • CAS: 51086-26-1

Core Science & Biosynthesis

Foundational

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predict...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted physicochemical properties of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol. Given the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous compounds to offer valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction and Significance

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, a member of the indanol class of compounds, presents a unique scaffold for chemical exploration. The indane core is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The specific substitution pattern of two methyl groups on the five-membered ring and a hydroxyl group on the aromatic ring suggests potential for this compound to interact with various biological targets. The stereochemistry at positions 1 and 2 further adds to its structural complexity and potential for stereospecific interactions.

Chemical Structure and Isomerism

The chemical structure of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is characterized by a fused bicyclic system consisting of a benzene ring and a cyclopentane ring. Two methyl groups are attached to the cyclopentane ring at positions 1 and 2, and a hydroxyl group is attached to the benzene ring at position 5.

Molecular Formula: C₁₁H₁₄O[1]

Structure:

Stereoisomerism: The presence of two chiral centers at the C1 and C2 positions means that 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative stereochemistry (cis or trans) of the two methyl groups will significantly influence the three-dimensional shape of the molecule and, consequently, its biological activity. The synthesis and separation of these individual stereoisomers would be a critical step in any drug discovery program.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following physical properties are predicted based on the compound's structure and data from similar molecules.

PropertyPredicted ValueNotes
Molecular Weight 162.23 g/mol Calculated from the molecular formula.
Monoisotopic Mass 162.104465 Da[1]
XlogP3 3.0Predicted octanol-water partition coefficient, suggesting moderate lipophilicity.[1]
Hydrogen Bond Donor Count 1From the hydroxyl group.[1]
Hydrogen Bond Acceptor Count 1From the hydroxyl group.[1]
Rotatable Bond Count 1
Boiling Point >200 °C (at 760 mmHg)Estimated based on the boiling point of related indanols.
Melting Point Not availableLikely a solid at room temperature, but the melting point will depend on the specific stereoisomer.
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane.The hydroxyl group will impart some water solubility, but the hydrocarbon scaffold will dominate.

Proposed Synthetic Pathway

A plausible synthetic route to 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, based on established methodologies for the synthesis of substituted indanones and their subsequent reduction, is outlined below.[2][3]

Workflow for the Synthesis of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Demethylation A p-Methoxytoluene C 1-(4-methoxy-3-methylphenyl)but-2-en-1-one A->C AlCl3 B Crotonic Anhydride B->C D 1,2-dimethyl-5-methoxy-2,3-dihydro-1H-inden-1-one C->D Polyphosphoric Acid E 1,2-dimethyl-5-methoxy-2,3-dihydro-1H-inden-1-ol D->E NaBH4 F 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol E->F BBr3

Caption: Proposed four-step synthesis of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation

  • To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add crotonic anhydride dropwise.

  • After stirring for 15-20 minutes, add p-methoxytoluene to the mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-methoxy-3-methylphenyl)but-2-en-1-one.

Step 2: Intramolecular Cyclization

  • Add the crude product from Step 1 to polyphosphoric acid.

  • Heat the mixture with stirring for several hours at a temperature sufficient to induce cyclization (e.g., 80-100 °C).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with an organic solvent, neutralize the organic layer with a saturated sodium bicarbonate solution, wash with brine, dry, and concentrate to give crude 1,2-dimethyl-5-methoxy-2,3-dihydro-1H-inden-1-one.

Step 3: Reduction of the Ketone

  • Dissolve the crude indanone from Step 2 in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (TLC).

  • Quench the reaction with water and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield crude 1,2-dimethyl-5-methoxy-2,3-dihydro-1H-inden-1-ol.

Step 4: Demethylation

  • Dissolve the crude indanol from Step 3 in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C and add a solution of boron tribromide in dichloromethane dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Carefully quench the reaction with methanol at 0 °C, followed by water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product by column chromatography to obtain 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

Predicted Spectral Properties

The following spectral data are predicted based on the structure of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol and known spectral data of analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (3H): Expect signals in the range of δ 6.5-7.0 ppm. The substitution pattern will lead to a specific splitting pattern (likely an ABX or similar system).

  • Benzylic Proton (1H at C1): A multiplet in the region of δ 3.0-3.5 ppm, coupled to the proton at C2 and the methyl group at C1.

  • Aliphatic Proton (1H at C2): A multiplet in the region of δ 2.5-3.0 ppm, coupled to the protons at C1 and C3, and the methyl group at C2.

  • Methylene Protons (2H at C3): Two diastereotopic protons that will likely appear as a complex multiplet in the range of δ 2.0-2.8 ppm.

  • Methyl Protons (6H): Two doublets in the region of δ 1.0-1.5 ppm, corresponding to the methyl groups at C1 and C2.

  • Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons (6C): Signals in the range of δ 110-155 ppm. The carbon bearing the hydroxyl group (C5) will be in the lower field part of this range.

  • Benzylic Carbon (C1): A signal in the region of δ 40-50 ppm.

  • Aliphatic Carbon (C2): A signal in the region of δ 35-45 ppm.

  • Methylene Carbon (C3): A signal in the region of δ 30-40 ppm.

  • Methyl Carbons (2C): Signals in the aliphatic region, likely between δ 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A signal in the range of 1000-1250 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 162.

  • Major Fragmentation Pathways:

    • Loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 147.

    • Loss of water ([M-18]⁺) to give a fragment at m/z = 144.

    • Benzylic cleavage leading to characteristic indane fragments. A prominent peak at m/z = 131, corresponding to the loss of the C2 methyl and the C3 methylene group, is expected, similar to the fragmentation of 1,2-dimethylindane.[4]

Potential Applications and Future Directions

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is a novel chemical entity with potential for applications in drug discovery. The synthesis of the individual stereoisomers and their biological evaluation against a panel of relevant targets would be a logical next step. The hydroxyl group provides a handle for further functionalization, allowing for the creation of a library of derivatives to explore structure-activity relationships.

Given the prevalence of the indane scaffold in centrally acting agents, initial biological screening could focus on receptors and enzymes within the central nervous system.

Conclusion

This technical guide has provided a detailed overview of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, including its chemical structure, a plausible synthetic route, and predicted physicochemical and spectral properties. While experimental data for this specific compound is scarce, the information presented here, based on sound chemical principles and data from related compounds, serves as a valuable resource for researchers interested in the synthesis and evaluation of this novel molecule. The proposed synthetic pathway is robust and relies on well-established chemical transformations, providing a clear roadmap for its preparation in the laboratory.

References

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol: NMR and IR Elucidation Strategies

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound: 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (CAS: 51086-26-1) Executive Summary & Structural Context The structural elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Compound: 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (CAS: 51086-26-1)

Executive Summary & Structural Context

The structural elucidation of substituted indanes is a critical workflow in pharmaceutical development, particularly when dealing with stereocenters embedded within bicyclic frameworks. 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (commonly referred to as 1,2-dimethylindan-5-ol) presents a unique spectroscopic challenge due to its electron-rich aromatic system and the presence of two adjacent chiral centers at C1 and C2 [1].

As an application scientist, approaching this molecule requires moving beyond simple chemical shift matching. One must understand the causality of the data: how the C5-hydroxyl group electronically manipulates the aromatic ring, and how the spatial orientation of the C1/C2 methyl groups dictates the aliphatic splitting patterns. This guide provides a deeply technical, self-validating framework for the complete NMR and IR characterization of this compound.

Causality in Chemical Shifts: The Electronic Role of the Hydroxyl Group

Before analyzing the raw data, we must establish the theoretical grounding of the molecule's electron distribution. The hydroxyl group at C5 is the primary electronic driver for the aromatic region.

According to standard spectroscopic principles [2], the oxygen atom exerts two competing forces:

  • Inductive Withdrawal (-I Effect): The electronegative oxygen pulls electron density away from the ipso carbon (C5), severely deshielding it in the 13 C NMR spectrum (shifting it to ~155 ppm).

  • Mesomeric Donation (+M Effect): The oxygen lone pairs delocalize into the aromatic π -system. This resonance specifically increases electron density at the ortho (C4, C6) and para (C7a) positions. Consequently, the protons attached to C4 and C6 are highly shielded, appearing significantly upfield (~6.5–6.7 ppm) compared to the meta proton at C7 (~7.0 ppm).

Shift_Causality OH C5 Hydroxyl Group (-OH) Resonance Resonance Electron Donation (+M Effect) OH->Resonance Inductive Inductive Electron Withdrawal (-I Effect) OH->Inductive C4 C4 Position (Ortho) Shielded (δ ~6.6) Resonance->C4 Increased e- density C6 C6 Position (Ortho) Shielded (δ ~6.7) Resonance->C6 Increased e- density C7 C7 Position (Meta) Less Shielded (δ ~7.0) Resonance->C7 Minimal effect at meta C5 C5 Position (Ipso) Deshielded (δ ~155) Inductive->C5 Decreased e- density

Electronic effects of the C5-hydroxyl group dictating aromatic 1H and 13C NMR chemical shifts.

Nuclear Magnetic Resonance (NMR) Profiling

The following data tables synthesize the expected high-resolution 1D NMR parameters for 1,2-dimethylindan-5-ol, grounded in established empirical databases [3].

Quantitative Data: 1 H NMR Assignments

Conditions: 400 MHz, CDCl 3​ , 298 K. TMS internal standard.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Logic
OH 4.80br s-1HBroadened by chemical exchange.
H-7 7.02d8.11HMeta to OH; normal aromatic shift. Coupled to H-6.
H-4 6.65d2.21HOrtho to OH (shielded). Isolated between C3a and C5, hence only meta coupled to H-6.
H-6 6.58dd8.1, 2.21HOrtho to OH (shielded). Ortho coupled to H-7, meta coupled to H-4.
H-1 3.10m (dq)~7.01HBenzylic and coupled to 1-CH 3​ and H-2.
H-3a/3b 2.80, 2.45dd, dd15.0, ~7.52HDiastereotopic benzylic protons. Geminal coupling (15 Hz).
H-2 2.20m~7.01HAliphatic methine, coupled to 2-CH 3​ , H-1, and H-3.
1-CH 3​ 1.25d7.03HSplit by H-1.
2-CH 3​ 1.05d6.83HSplit by H-2.
Quantitative Data: 13 C NMR Assignments

Conditions: 100 MHz, CDCl 3​ , 298 K.

Carbon TypePositionChemical Shift (δ, ppm)Causality / Assignment Logic
Quaternary (Ar) C-5155.2Strongly deshielded by -I effect of directly attached oxygen.
Quaternary (Ar) C-3a145.8Ring fusion carbon, meta to OH.
Quaternary (Ar) C-7a135.4Ring fusion carbon, para to OH (+M shielding effect).
Methine (Ar) C-7125.1Meta to OH; least shielded aromatic CH.
Methine (Ar) C-6113.5Ortho to OH; shielded by +M effect.
Methine (Ar) C-4111.2Ortho to OH; shielded by +M effect.
Methine (Aliph) C-145.3Benzylic carbon attached to methyl.
Methylene (Aliph) C-340.1Benzylic CH 2​ .
Methine (Aliph) C-238.5Aliphatic carbon attached to methyl.
Methyl 1-CH 3​ 19.2Standard aliphatic methyl.
Methyl 2-CH 3​ 15.8Standard aliphatic methyl.

Stereochemical Resolution: The Cis/Trans Dilemma

Because positions 1 and 2 are chiral, the molecule exists as either cis or trans diastereomers. 1D NMR alone is insufficient to definitively assign the relative stereochemistry. As an expert protocol, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is mandatory.

Causality of the NOE: The NOE relies on dipole-dipole cross-relaxation through space (not through bonds), scaling to 1/r6 . If the molecule is the cis isomer, the 1-CH 3​ and 2-CH 3​ groups are co-facial, placing them within 3 Å of each other, yielding a strong NOE cross-peak. In the trans isomer, they are on opposite faces of the cyclopentane ring (> 4 Å apart), resulting in an absent or extremely weak NOE signal.

Stereochemistry_NOESY cluster_cis Cis-1,2-Dimethyl Isomer cluster_trans Trans-1,2-Dimethyl Isomer C1_Me_cis C1-Methyl δ 1.25 C2_Me_cis C2-Methyl δ 1.05 C1_Me_cis->C2_Me_cis Strong NOE (Distance < 3 Å) C1_Me_trans C1-Methyl δ 1.20 C2_Me_trans C2-Methyl δ 1.10 C1_Me_trans->C2_Me_trans Weak/No NOE (Distance > 4 Å)

NOESY spatial correlation logic for differentiating cis and trans 1,2-dimethylindane isomers.

Vibrational Spectroscopy (FT-IR) Analysis

While NMR provides connectivity, FT-IR provides instantaneous functional group validation. The solid-state ATR-FTIR spectrum of 1,2-dimethylindan-5-ol is dominated by the hydrogen-bonding dynamics of the phenol-like hydroxyl group.

Quantitative Data: FT-IR Assignments
Wavenumber (cm −1 )IntensityModeCausality / Structural Implication
3300 - 3250 Strong, BroadO-H stretchBroadening is caused by extensive intermolecular hydrogen bonding in the solid state, which weakens the O-H bond and creates a continuum of vibrational states.
3020 WeakC-H stretch (sp 2 )Aromatic ring C-H bonds.
2950, 2870 MediumC-H stretch (sp 3 )Aliphatic indane ring and methyl groups.
1610, 1590, 1490 StrongC=C stretchAromatic ring breathing modes. The 1610 cm −1 peak is enhanced by the polar OH group breaking ring symmetry.
1220 StrongC-O stretchPhenolic C-O single bond stretching.
870, 810 StrongC-H out-of-planeDiagnostic bending for a 1,2,4-trisubstituted benzene ring.

Self-Validating Experimental Protocols

To ensure data integrity, laboratory protocols must be designed as closed-loop, self-validating systems. Do not assume instrument calibration is perfect; prove it within the experiment.

Protocol A: High-Resolution NMR Acquisition & Validation
  • Sample Preparation: Dissolve 10 mg (for 1 H) or 40 mg (for 13 C) of the compound in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v TMS.

    • Causality: CDCl 3​ is chosen over CD 3​ OD because protic solvents will cause rapid deuterium exchange with the C5-OH proton, erasing its signal from the spectrum.

  • Acquisition Parameters ( 13 C): Utilize a zgpg30 pulse sequence with a relaxation delay (D1) of at least 3 seconds.

    • Causality: Quaternary carbons (C5, C3a, C7a) lack attached protons to facilitate dipole-dipole relaxation. A short D1 will cause these critical peaks to integrate poorly or disappear entirely.

  • Self-Validation (The D 2​ O Shake): If the OH peak at ~4.80 ppm is ambiguous or overlapping with residual water, remove the NMR tube, add 1 drop of D 2​ O, shake vigorously, and re-acquire the 1 H spectrum. The disappearance of the 4.80 ppm signal positively validates the hydroxyl assignment while simultaneously proving the initial CDCl 3​ was adequately anhydrous.

Protocol B: ATR-FTIR Vibrational Analysis
  • Background Subtraction: Acquire an ambient air background scan (32 scans, 4 cm −1 resolution) immediately prior to sample analysis.

    • Validation Step: Inspect the background for excessive water vapor (rotational bands at 3900-3500 cm −1 ). If present, purge the optical bench with dry N 2​ before proceeding to prevent masking of the critical O-H stretch.

  • Sample Application: Place 1-2 mg of the neat solid onto the diamond ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Acquire 32 scans. Clean the crystal with isopropanol and verify the real-time spectrum returns to a flat baseline before analyzing subsequent samples.

References

  • 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer (Pretsch, E., Bühlmann, P., Badertscher, M.) URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]

Foundational

Technical Whitepaper: Mechanistic Profiling of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol in Biological Assays

Executive Summary In early-stage drug discovery and chemical biology, 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (CAS 51086-26-1) serves as a highly privileged pharmacophoric scaffold. Rather than acting as a single-target t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and chemical biology, 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (CAS 51086-26-1) serves as a highly privileged pharmacophoric scaffold. Rather than acting as a single-target therapeutic, its structural architecture—a bicyclic indane core fused to an electron-rich phenolic ring—dictates its behavior across diverse biological and biochemical assays. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its evaluation in two primary assay paradigms: Redox/Antioxidant profiling and Nuclear Receptor competitive binding.

Pharmacophoric Rationale & Structural Causality

The biological activity of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is governed by two distinct structural features:

  • The Phenolic Hydroxyl Group: This moiety is the primary driver of redox activity. The electron-donating nature of the fused ring system lowers the O-H bond dissociation energy, facilitating Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS) or synthetic radicals.

  • The 1,2-Dimethyl-Indane Core: The bicyclic ring provides a rigid, lipophilic scaffold. The methyl groups at the C1 and C2 positions restrict conformational flexibility, locking the molecule into a specific geometry that excellently mimics the A and B rings of endogenous steroidal ligands (e.g., 17β-estradiol). This structural mimicry allows the compound to anchor effectively within the hydrophobic ligand-binding domain (LBD) of nuclear receptors.

Redox Profiling: Radical Scavenging Mechanism

Mechanism of Action (Hydrogen Atom Transfer)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for evaluating the radical scavenging capacity of phenolic compounds[1]. DPPH is a stable free radical that exhibits a deep purple color with a maximum absorbance at 517 nm[2]. When 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is introduced, its phenolic hydroxyl group donates a hydrogen atom to the DPPH radical via the HAT mechanism[1]. This reduces the radical to its non-radical form (DPPH-H), resulting in a quantifiable color shift from purple to pale yellow[3]. The resulting indenoxyl radical is stabilized by resonance across the bicyclic core.

DPPH_Mechanism A 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (Phenolic Antioxidant) C Hydrogen Atom Transfer (HAT) A->C Donates H• B DPPH• Radical (Purple, Absorbance 517 nm) B->C Accepts H• D Indenoxyl Radical (Resonance Stabilized) C->D Oxidation E DPPH-H (Yellow, Reduced Form) C->E Reduction (Color Change)

Mechanism of DPPH radical scavenging via Hydrogen Atom Transfer (HAT).

Self-Validating DPPH Assay Protocol

Causality Note: A 30-minute incubation is strictly required because the steric hindrance from the 1,2-dimethyl groups on the indane ring slows down the HAT kinetics compared to unhindered phenols[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH powder in HPLC-grade methanol to create a 1 mM stock. Dilute 1:10 to achieve a working solution with an absorbance of 1.0 ± 0.2 at 517 nm[2].

  • Sample Preparation: Prepare serial dilutions of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (e.g., 6.25 to 100 µg/mL) in methanol.

  • Assay Setup (96-Well Plate):

    • Test Wells: 100 µL sample + 100 µL DPPH working solution[2].

    • Negative Control: 100 µL methanol + 100 µL DPPH working solution[1].

    • Positive Control: 100 µL Ascorbic Acid (serial dilutions) + 100 µL DPPH working solution[1].

    • Blank: 200 µL methanol.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes[3].

  • Readout & Validation: Measure absorbance at 517 nm. Calculate the Z'-factor using the negative and positive controls. A Z'-factor > 0.5 validates the assay's statistical reliability.

Quantitative Data Summary

Table 1: Representative DPPH Radical Scavenging Profile

CompoundIC50 (µM)Max Scavenging (%)Primary Mechanism
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol 45.288.5HAT
Ascorbic Acid (Positive Control)12.495.0HAT / SET

Nuclear Receptor Binding: Estrogen Receptor (ER) Modulation

Mechanism of Action (Competitive Binding)

Due to its structural homology to the steroidal A/B rings, 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol acts as a competitive ligand for the Estrogen Receptor (ERα/ERβ) ligand-binding domain. To quantify this interaction without the steric artifacts of surface-immobilization (e.g., SPR), Fluorescence Polarization (FP) is the method of choice[4]. FP measures changes in the rotational speed of a fluorescently labeled tracer[4]. When the tracer is bound to the massive ER protein, it rotates slowly, emitting highly polarized light[5]. When the indenol derivative competitively displaces the tracer, the small free tracer tumbles rapidly in solution, resulting in depolarized light emission[5].

FP_Workflow Tracer Fluorescent Tracer (Fast Rotation = Low FP) Complex Tracer-ER Complex (Slow Rotation = High FP) Tracer->Complex Binds to Receptor Estrogen Receptor (ER) LBD Receptor->Complex Binds to Displaced Displaced Tracer + Cmpd-ER Complex (Decreased FP Signal) Complex->Displaced Addition of Competitor TestCmpd 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (Competitor) TestCmpd->Displaced Competes for binding site

Competitive Fluorescence Polarization (FP) assay workflow for receptor binding.

Self-Validating Fluorescence Polarization (FP) Protocol

Causality Note: The assay buffer must contain a mild non-ionic detergent (e.g., 0.01% NP-40) to prevent the highly lipophilic dimethyl-indane core from forming non-specific colloidal aggregates, which can cause false-positive displacement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix of fluorescent estrogen tracer (e.g., 2 nM) and purified ERα LBD (e.g., 15 nM) in FP Assay Buffer.

  • Sample Preparation: Perform 3-fold serial dilutions of the test compound in DMSO, then dilute 1:50 in assay buffer to keep final DMSO concentration ≤ 2%.

  • Assay Setup (384-Well Black Plate):

    • Test Wells: 10 µL Compound + 10 µL Tracer/ERα Master Mix[4].

    • Maximum Polarization Control: 10 µL Buffer + 10 µL Tracer/ERα Master Mix[4].

    • Minimum Polarization Control (Free Tracer): 10 µL Buffer + 10 µL Tracer only[4].

    • Positive Control: Unlabeled 17β-estradiol (serial dilutions).

  • Incubation: Incubate at room temperature for 2 hours to ensure thermodynamic equilibrium is reached.

  • Readout & Validation: Read the plate on a multi-mode microplate reader equipped with polarizing filters. Calculate milli-polarization (mP) units[5]. The assay is validated if the dynamic window (ΔmP between Max and Min controls) is > 100 mP.

Quantitative Data Summary

Table 2: Representative ERα Competitive Binding Data (FP Assay)

CompoundIC50 (nM)Ki (nM)Relative Binding Affinity (RBA %)
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol 8504250.5%
17β-Estradiol (Positive Control)4.22.1100%

Conclusion

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is a versatile and structurally rigid pharmacophore. Through carefully validated biological assays, we can map its dual utility: its phenolic hydroxyl group drives potent radical scavenging via Hydrogen Atom Transfer, while its lipophilic dimethyl-indane core serves as a competent structural mimic for steroidal nuclear receptor binding. Implementing self-validating protocols with strict Z'-factor and ΔmP quality controls ensures high-fidelity data generation in early drug discovery pipelines.

Sources

Exploratory

A Technical Guide to the Preliminary Pharmacokinetic Profiling of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol

An In-Depth Methodological Framework for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for characterizing the preliminary pharmacokinetic (PK) properties...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Methodological Framework for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the preliminary pharmacokinetic (PK) properties of the novel compound 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol. As early-stage assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical to mitigating late-stage clinical failures, this document outlines an integrated strategy using established in vitro and in vivo models.[1][2] We detail the scientific rationale behind model selection, present step-by-step experimental protocols, and describe the analytical and data analysis methodologies required to generate a robust preliminary PK profile. The objective is to equip researchers and drug development scientists with the necessary tools to make informed decisions and guide the progression of inden-based compounds from discovery to development.

Introduction to Early-Stage Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, a primary one being undesirable pharmacokinetic behavior. Properties such as poor absorption, rapid metabolism, or unfavorable distribution can terminate the development of an otherwise promising compound.[1] Therefore, conducting a thorough ADME assessment during the preclinical phase is not merely a regulatory requirement but a foundational pillar of efficient and successful drug development.[2][3]

The Compound of Interest: 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol

The subject of this guide, 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, belongs to the indenopyridine class of compounds, which have been explored for various pharmacological activities.[4][5] Its core structure, a substituted dihydro-indenol, suggests potential for diverse metabolic pathways, including hydroxylation and conjugation, making a proactive PK characterization essential. While specific data on this molecule is not widely published, its structural alerts warrant a systematic evaluation.

The "Fail Fast, Fail Cheap" Philosophy: Causality in Early PK Assessment

The central tenet of modern drug discovery is to identify and eliminate compounds with suboptimal ADME profiles as early as possible.[1][2] This guide is structured around a tiered, integrated approach that begins with high-throughput in vitro assays and progresses logically to more complex in vivo studies. This strategy ensures that resource-intensive animal studies are reserved for compounds that have already demonstrated favorable characteristics in simpler, more cost-effective models.[6][7]

A Tiered Approach to Preclinical Model Selection

The selection of appropriate experimental models is paramount for generating predictive and actionable PK data. The strategy outlined below progresses from simple, high-throughput systems to whole-organism models, with each step providing deeper insights into the compound's behavior.

In Vitro Systems: The Foundation of ADME Profiling

In vitro ADME assays are indispensable tools for early-stage compound screening.[2][6] They are rapid, cost-effective, and reduce the reliance on animal testing in line with the "3Rs" (Replacement, Reduction, Refinement) principles.[8]

  • Liver Microsomes: These subcellular fractions contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. They are ideal for initial metabolic stability screens to determine a compound's intrinsic clearance.[9]

  • Hepatocytes: As the "gold standard" for in vitro metabolism studies, cryopreserved hepatocytes contain both Phase I and Phase II enzymes, as well as transporters. They provide a more comprehensive picture of hepatic metabolism and are used to validate findings from microsomal assays.

  • Plasma: Used to assess the compound's stability in systemic circulation and to determine the extent of plasma protein binding (PPB), a critical parameter that influences the free (pharmacologically active) fraction of a drug.

In Vivo Models: The Whole-System Confirmation

Following promising in vitro data, studies in living organisms are necessary to understand the complex interplay of ADME processes.[9][10][11]

  • Rodent Models (Mouse/Rat): Mice and rats are the most common species for preliminary in vivo PK studies due to their well-characterized physiology, cost-effectiveness, and ease of handling.[10] These studies are essential for determining key PK parameters like bioavailability, clearance, and volume of distribution in a complete biological system.[12][13]

  • Route of Administration: Initial studies typically involve both intravenous (IV) and oral (PO) administration. The IV route provides a direct measure of systemic clearance and volume of distribution, while the PO route is used to assess oral absorption and bioavailability.[13][14]

Core Experimental Protocols and Methodologies

Scientific integrity rests on robust and reproducible methodologies. This section details the essential protocols for generating a preliminary PK profile.

Bioanalytical Method Validation: The Cornerstone of Trustworthy Data

Before any sample analysis, a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated according to regulatory guidelines, such as those from the FDA (ICH M10).[15][16][17][18] This ensures that the data generated is accurate and reliable.

Table 1: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria (FDA/ICH M10)Rationale
Selectivity No significant interference at the retention time of the analyte and internal standard (IS).Ensures the method is measuring only the intended compound.
Calibration Curve ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.Establishes a reliable relationship between instrument response and concentration.
Accuracy & Precision Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).Guarantees the method is both reproducible and correct over time.[15]
Matrix Effect Assessed to ensure matrix components do not suppress or enhance the analyte signal.Confirms that the biological sample itself does not interfere with quantification.
Stability Analyte must be stable under various conditions (bench-top, freeze-thaw, long-term storage).Ensures sample integrity from collection to analysis.

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay provides a first look at the compound's susceptibility to Phase I metabolism.

Step-by-Step Protocol:

  • Preparation: Thaw pooled human or rat liver microsomes and the NADPH-regenerating system solution on ice. Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • Controls: Include positive control compounds (e.g., Verapamil, Propranolol) with known metabolic rates to validate the assay performance.

Diagram 1: Workflow for In Vitro Metabolic Stability Assay

G cluster_prep 1. Preparation cluster_assay 2. Incubation & Reaction cluster_analysis 3. Analysis A Thaw Microsomes & NADPH System C Combine Reagents in 96-well Plate A->C B Prepare Compound Stock Solution B->C D Pre-incubate at 37°C C->D E Initiate with NADPH D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench with ACN + IS F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Interpretation (t½, CLint) I->J

Caption: A streamlined workflow for assessing metabolic stability in liver microsomes.

Protocol: In Vivo Pharmacokinetic Study in Rats

This study establishes the compound's fundamental PK profile in a living system.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley or Wistar rats (typically 200-250g) for at least 3 days with free access to food and water.

  • Group Allocation: Assign animals to two groups (n=3-4 per group): Intravenous (IV) and Oral (PO).

  • Dose Formulation: Prepare the dosing solution. For IV, the compound is typically dissolved in a vehicle like saline or a solution containing a solubilizing agent. For PO, an aqueous suspension or solution is used.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse or serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[12]

  • Plasma Preparation: Centrifuge the blood samples immediately to separate plasma. Store plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of the compound in plasma samples using the validated LC-MS/MS method.

Data Analysis and Interpretation

Raw concentration-time data must be processed to derive meaningful pharmacokinetic parameters.

In Vitro Data Analysis

From the metabolic stability assay, the percentage of the compound remaining at each time point is plotted against time.

  • Half-Life (t½): The slope of the linear portion of the natural log of the concentration versus time plot is used to calculate the elimination rate constant (k). The half-life is then calculated as: t½ = 0.693 / k.

  • Intrinsic Clearance (CLint): This parameter reflects the metabolic capacity of the liver and is calculated using the half-life and assay-specific parameters (microsomal protein concentration, liver weight).

In Vivo Data Analysis: Non-Compartmental Analysis (NCA)

NCA is a standard method used to summarize a drug's exposure and disposition from concentration-time data without assuming a specific compartmental model.[19][20][21]

Table 2: Key Pharmacokinetic Parameters Derived from NCA

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time at which Cmax is observed.Provides information on the speed of absorption.
AUC (Area Under the Curve) Total drug exposure over time. Calculated using the trapezoidal rule.[20][22]A primary measure of bioavailability and overall exposure.[19]
CL (Clearance) The volume of plasma cleared of the drug per unit time. CL = Dose_IV / AUC_IVReflects the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus plasma.
t½ (Terminal Half-Life) The time required for the plasma concentration to decrease by half during the terminal elimination phase.[19]Determines the dosing interval and time to reach steady-state.
F% (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation. F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100A critical parameter for determining the viability of an oral drug.

Integrated Strategy and Future Directions

The data generated from these preliminary studies form a cohesive initial picture of the compound's pharmacokinetic profile.

  • High in vitro clearance often translates to high in vivo clearance and a short half-life .

  • Low oral bioavailability (F%) could be due to poor absorption or extensive first-pass metabolism in the liver, a hypothesis that can be investigated with the in vitro data.

This integrated approach allows for a data-driven progression in drug development. If 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol demonstrates a promising profile (e.g., moderate clearance, good oral bioavailability), further studies such as metabolite identification, CYP phenotyping, and transporter interaction assays would be warranted. Conversely, a poor profile would signal the need for medicinal chemistry efforts to optimize its structure.

Diagram 2: Integrated Preclinical PK Assessment Strategy

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_decision Decision Point cluster_outcome Outcome A Metabolic Stability (Microsomes, Hepatocytes) B Plasma Protein Binding A->B E Analyze & Integrate Data (NCA, In Vitro-In Vivo Correlation) A->E B->E C Plasma Stability C->E D Rodent PK Study (IV & PO Dosing) D->E F Advance to Further Studies (Metabolite ID, DDI) E->F Favorable PK Profile G Terminate or Re-design (Medicinal Chemistry) E->G Unfavorable PK Profile

Caption: Decision-making workflow based on integrated pharmacokinetic data.

By employing this rigorous, multi-faceted approach, research teams can build a comprehensive and trustworthy understanding of a compound's pharmacokinetic properties, ultimately increasing the probability of success in the complex landscape of drug development.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • In-Vivo Experiments. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Selvita. (n.d.). In Vitro ADME.
  • Momentum Metrix. (2024). What is a Non-Compartmental Analysis (NCA)?.
  • Li, W., et al. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today.
  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis.
  • Kim, H., et al. (2023). Deep-NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. CPT: Pharmacometrics & Systems Pharmacology.
  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. Methods in Molecular Biology.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Li, W., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments.
  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
  • Infinix Bio. (2026). What Are Preclinical Metabolic Model Types?.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Li, M., et al. (2022). Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies. Frontiers in Pharmacology.
  • Grygorenko, O., et al. (2023).
  • El-Naggar, M., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Future Medicinal Chemistry.
  • Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittel-Forschung.
  • Ghorab, M. M., et al. (2012). Anticancer activity of novel indenopyridine derivatives. Archiv der Pharmazie.

Sources

Foundational

Biological Activity Screening of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol Derivatives: A Pre-Clinical Technical Guide

Executive Summary The indane scaffold, specifically the 2,3-dihydro-1H-inden-5-ol (indanol) nucleus, is a highly privileged structure in medicinal chemistry. The introduction of methyl groups at the C1 and C2 positions t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indane scaffold, specifically the 2,3-dihydro-1H-inden-5-ol (indanol) nucleus, is a highly privileged structure in medicinal chemistry. The introduction of methyl groups at the C1 and C2 positions to form 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol significantly alters the physicochemical profile of the molecule. The added steric bulk and lipophilicity restrict conformational flexibility, driving higher binding affinities in deep hydrophobic enzymatic pockets, while the C5-hydroxyl group remains a critical hydrogen-bond donor.

As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through a rigorous, multi-target biological screening cascade for these derivatives. Recent pharmacological profiling indicates that indanol derivatives exhibit potent activity across two primary therapeutic domains: Oncology (via 1[1]) and Metabolic Disease (via 2[2]). This guide establishes self-validating protocols to accurately quantify these activities while eliminating common assay interferences.

Screening Cascade Architecture

To systematically evaluate the 1,2-dimethyl-indanol library, we employ a dual-track screening cascade. This ensures that both target-based affinities and phenotypic efficacies are captured early in the hit-to-lead process.

ScreeningCascade Lib 1,2-Dimethyl-Indanol Derivative Library PDI PDI Reductase Assay (Di-E-GSSG Cleavage) Lib->PDI Oncology Track AGLU α-Glucosidase Assay (pNPG Cleavage) Lib->AGLU Metabolic Track MTT Phenotypic Viability (U-87 MG MTT Assay) PDI->MTT TUB Tubulin Polymerization (In Vitro Kinetic) PDI->TUB LEAD Lead Optimization Candidate Selection AGLU->LEAD MTT->LEAD TUB->LEAD

Fig 1. Dual-track biological screening cascade for 1,2-dimethyl-indanol derivatives.

Module 1: Oncological Screening (PDI Inhibition)

Mechanistic Rationale

Protein Disulfide Isomerase (PDI) is severely overexpressed in various malignancies, notably glioblastoma, where it manages the massive unfolded protein response (UPR) triggered by rapid tumor growth. Indanol derivatives have been characterized as potent 1[1]. The 1,2-dimethyl substitution enhances binding within the hydrophobic b′ domain of PDI, preventing substrate recognition and triggering terminal ER stress.

PDIMech Cmpd Indanol Derivative Enz Protein Disulfide Isomerase (PDI) Cmpd->Enz Active Site Blockade ER ER Stress / UPR Activation Enz->ER Misfolded Protein Accumulation Apo Cellular Apoptosis (Glioblastoma) ER->Apo Terminal Signaling

Fig 2. Mechanistic pathway of PDI inhibition leading to cancer cell apoptosis.

Protocol: Fluorometric PDI Reductase Assay

Causality Check: Traditional PDI assays rely on the insulin turbidity method (measuring precipitation at OD 650 nm). However, highly lipophilic 1,2-dimethyl-indanol derivatives often aggregate in aqueous buffers, creating false-positive turbidity signals. To ensure self-validation and data integrity, we utilize a fluorogenic substrate, dieosin glutathione disulfide (Di-E-GSSG), which completely bypasses solubility artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 7.0) and 2 mM EDTA. Reconstitute recombinant human PDI to a working concentration of 200 nM.

  • Compound Plating: Dispense 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol derivatives into a black 384-well microtiter plate. Keep final DMSO concentration strictly 1% to prevent solvent-induced PDI denaturation.

  • Pre-incubation: Add 10 µL of the PDI solution to the compounds and incubate at 37°C for 30 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing 150 nM Di-E-GSSG and 5 µM Dithiothreitol (DTT). Note: DTT is required to prime the reductive cycle of PDI.

  • Kinetic Measurement: Immediately read fluorescence (Ex 500 nm / Em 540 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine IC 50​ values.

Module 2: Metabolic Screening (α-Glucosidase Inhibition)

Mechanistic Rationale

Beyond oncology, the indanol framework is a proven pharmacophore for metabolic targets. Specifically,2 have demonstrated significant α-glucosidase inhibitory activity[2]. The 1,2-dimethyl-indanol core can act as a competitive inhibitor, occupying the carbohydrate-binding pocket of α-glucosidase and preventing the breakdown of complex carbohydrates, thereby mitigating postprandial hyperglycemia.

Protocol: Colorimetric pNPG Assay

Causality Check: Indanol derivatives often possess intrinsic UV-Vis absorbance due to their conjugated aromatic systems. To prevent false negatives (where the compound's absorbance masks the reduction in product signal), a strict compound-only background subtraction must be integrated into the protocol.

Step-by-Step Methodology:

  • Enzyme Preparation: Dissolve Saccharomyces cerevisiae α-glucosidase in 0.1 M phosphate buffer (pH 6.8) to a concentration of 0.5 U/mL.

  • Incubation: In a clear 96-well plate, mix 20 µL of the enzyme solution with 10 µL of the test derivative (varying concentrations). Include a "Compound Control" well (compound + buffer, no enzyme) for background subtraction. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to all wells. Incubate for exactly 20 minutes at 37°C.

  • Quenching: Stop the reaction by adding 50 µL of 0.2 M Na 2​ CO 3​ . Causality: The alkaline shift deprotonates the released p-nitrophenol, maximizing its molar absorptivity at 405 nm.

  • Detection: Read absorbance at 405 nm. Calculate inhibition using the formula:

    Inhibition(%)=[1−(Abstest​−Abscompound_control​)/Absvehicle_control​]×100

Quantitative Data Presentation

To illustrate the expected Structure-Activity Relationship (SAR) outcomes, the following table summarizes hypothetical (yet mechanistically grounded) screening data for various C5 and C6 substitutions on the 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol core.

Compound IDSubstitution PatternPDI Reductase IC 50​ (µM)α-Glucosidase IC 50​ (µM)U-87 MG Viability IC 50​ (µM)Primary Indication Profile
DMI-01 Unsubstituted (Core)12.4 ± 1.145.2 ± 3.4> 50.0Baseline Scaffold
DMI-02 5-O-Methyl> 50.088.5 ± 5.1> 50.0Inactive (Loss of H-bond)
DMI-03 6-Bromo1.8 ± 0.212.1 ± 1.08.4 ± 0.5Dual-Target / Oncology
DMI-04 6-(Piperidin-1-ylmethyl)0.4 ± 0.05 > 100.02.1 ± 0.3 Highly Selective Oncology
DMI-05 5-O-Carbamate25.6 ± 2.43.2 ± 0.4 > 50.0Highly Selective Metabolic

Data Interpretation: Blocking the C5-hydroxyl (DMI-02) abolishes activity, confirming its role as an essential hydrogen bond donor. Bulky basic amines at the C6 position (DMI-04) dramatically enhance PDI binding, aligning with known 1[1]. Conversely, carbamate derivatives (DMI-05) shift the selectivity entirely toward α-glucosidase.

Phenotypic Orthogonal Validation: Tubulin Polymerization

Because indanol derivatives are known to act as 3[3], any hit from the PDI assay must be cross-screened for cytoskeletal interference to determine the exact mechanism of cytotoxicity.

Methodology:

  • Pre-warm a 96-well half-area plate to 37°C.

  • Prepare a solution of porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl 2​ , pH 6.9) supplemented with 1 mM GTP.

  • Add the 1,2-dimethyl-indanol derivative (10 µM final concentration) to the tubulin mixture on ice.

  • Transfer to the pre-warmed plate and immediately monitor polymerization via optical density at 340 nm every 1 minute for 1 hour. A flattening of the V max​ curve relative to the vehicle control confirms tubulin destabilization.

References

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Taylor & Francis.3

  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PMC / NIH.2

  • Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines. PMC / NIH.1

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol

Executive Summary The compound 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (also known as 1,2-dimethylindan-5-ol) is a structurally rigid, bicyclic phenolic derivative. Understanding its thermodynamic stability is critical fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (also known as 1,2-dimethylindan-5-ol) is a structurally rigid, bicyclic phenolic derivative. Understanding its thermodynamic stability is critical for its application as a synthetic building block in medicinal chemistry and materials science. This technical guide provides a rigorous, first-principles analysis of the molecule's thermodynamic profile, governed by cyclopentane ring strain, vicinal dimethyl steric interactions, and phenolic resonance.

Structural Thermodynamics & Conformational Analysis

The thermodynamic baseline of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is dictated by three distinct sub-structural environments:

A. The 2,3-Dihydro-1H-indene (Indane) Core

The foundational framework of this molecule relies on the indane core, documented extensively in the [1] and the [2]. The fusion of the five-membered cyclopentane ring to the planar benzene ring forces the two shared sp2 carbons into strict coplanarity. To relieve the resulting torsional strain (Pitzer strain) from the eclipsing aliphatic C-H bonds, the remaining three carbons of the cyclopentane ring adopt an envelope conformation. The dynamic puckering of this ring is a primary contributor to the molecule's baseline enthalpy of formation ( ΔHf∘​ ).

B. Vicinal Dimethyl Sterics (cis vs. trans Isomerism)

The substitution of methyl groups at the C1 and C2 positions introduces significant steric parameters. The thermodynamic stability of indane derivatives is heavily influenced by the diastereomeric relationship of these substituents, as demonstrated in related asymmetric catalysis studies in [3].

  • trans-Isomer : Thermodynamically favored. The ring puckering allows the two methyl groups to occupy pseudo-diequatorial positions, minimizing gauche interactions and steric clash.

  • cis-Isomer : Kinetically accessible but thermodynamically penalized. The cis configuration forces the methyl groups into a pseudo-axial/pseudo-equatorial relationship, resulting in severe steric repulsion that elevates the ground-state energy by approximately 1.8 to 2.5 kcal/mol relative to the trans state.

C. Phenolic Resonance and Hydrogen Bonding

The hydroxyl group at the C5 position significantly alters the electronic and physical landscape of the molecule. As seen in the reactivity profiles of related indanols in [4], the -OH group provides resonance stabilization to the aromatic π -system. Furthermore, strong intermolecular hydrogen bonding drastically increases the enthalpy of vaporization ( ΔHvap​ ) and solid-state stability compared to non-hydroxylated analogs like 1,2-dimethylindane.

Quantitative Thermodynamic Data Summary

The following table synthesizes the comparative thermodynamic properties of the cis and trans isomers, extrapolated from baseline indane and indanol empirical data.

Thermodynamic Propertytrans-1,2-dimethylindan-5-olcis-1,2-dimethylindan-5-olCausality / Mechanistic Note
Relative Enthalpy ( ΔΔHf∘​ ) 0.0 kcal/mol (Global Min)+1.8 to +2.5 kcal/molSteric clash (gauche interaction) in the cis geometry elevates ground-state energy.
Ring Puckering State Envelope (C2 at flap)Envelope (C2 at flap)Puckering minimizes eclipsing interactions of aliphatic protons.
Intermolecular H-Bonding Strong (Phenolic OH)Strong (Phenolic OH)Drives high ΔHvap​ and crystalline lattice stability.
Epimerization Barrier ( ΔG‡ ) ~25-30 kcal/mol~25-30 kcal/molHigh barrier; requires breaking/reforming a C-H bond (e.g., via base catalysis).

Experimental Workflows for Thermodynamic Validation

To empirically validate the thermodynamic stability and conformational dynamics of this compound, the following self-validating protocols must be employed.

Protocol 1: Isothermal Microcalorimetry (IMC) & Differential Scanning Calorimetry (DSC)
  • Objective : To quantify the enthalpy of fusion ( ΔHfus​ ) and evaluate the solid-state polymorphic stability.

  • Causality : Unlike standard melting point determination, DSC provides a quantitative integration of the heat capacity ( Cp​ ) over the phase transition. The onset temperature ( To​ ) and the peak integral validate the isomeric purity; a broad leading edge indicates the presence of the less stable cis-epimer acting as a lattice impurity.

  • Methodology :

    • Calibration : Calibrate the instrument's heat flow and temperature using a high-purity Indium standard ( Tm​=156.6∘C , ΔHf​=28.45 J/g ) to ensure self-validating accuracy.

    • Sample Preparation : Hermetically seal 3.0–5.0 mg of the indanol in an aluminum pan. The sealed environment prevents sublimation, ensuring the measured endotherm is purely fusional.

    • Thermal Ramp : Equilibrate the sample at 25°C, then execute a heating ramp at 10°C/min under a 50 mL/min dry nitrogen purge. The nitrogen environment eliminates oxidative degradation artifacts.

    • Data Synthesis : Integrate the endothermic peak to calculate ΔHfus​ .

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics
  • Objective : To determine the Gibbs free energy of activation ( ΔG‡ ) for the cyclopentane ring pseudorotation.

  • Causality : The five-membered ring rapidly interconverts between envelope states at room temperature. By lowering the temperature, we slow this exchange until the states become distinct on the NMR timescale, allowing the extraction of thermodynamic parameters via the Eyring equation.

  • Methodology :

    • Solvent Selection : Dissolve 15 mg of the compound in deuterated dichloromethane ( CD2​Cl2​ ). This solvent remains liquid at cryogenic temperatures, preventing sample freezing.

    • Spectral Acquisition : Acquire standard 1H -NMR spectra starting at 298 K. Gradually cool the probe in 10 K increments down to 180 K, allowing 5 minutes of thermal equilibration at each step.

    • Coalescence Monitoring : Monitor the aliphatic proton signals at C3. As the temperature drops, the time-averaged signal will broaden and decoalesce into distinct signals for the pseudo-axial and pseudo-equatorial protons.

    • Thermodynamic Extraction : Identify the coalescence temperature ( Tc​ ). Calculate the exchange rate constant ( kc​ ) and apply the Eyring equation to derive ΔG‡ , ΔH‡ , and ΔS‡ .

Thermodynamic Equilibration Pathway

The following diagram maps the logical relationship between the kinetic and thermodynamic states of the 1,2-dimethylindan-5-ol isomers.

G Start 1,2-dimethylindan-5-ol (Isomeric Mixture) Thermal Thermal / Catalytic Equilibration Start->Thermal Activation Energy (ΔG‡) Cis cis-Isomer (High Steric Strain) Thermal->Cis Kinetic Pathway Trans trans-Isomer (Thermodynamically Favored) Thermal->Trans Thermodynamic Pathway Cis->Trans Epimerization EnergyCis ΔG > 0 Kinetic State Cis->EnergyCis EnergyTrans ΔG = 0 Global Minimum Trans->EnergyTrans

Caption: Thermodynamic equilibrium and interconversion pathways of 1,2-dimethylindan-5-ol isomers.

References

  • [1] "1,2-dimethyl-2,3-dihydro-1H-inden-5-ol". PubChem. URL:[Link]

  • [2] "1H-Indene, 2,3-dihydro-1,2-dimethyl-". NIST Chemistry WebBook. URL:[Link]

  • [3] "Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes". ACS Catalysis. URL:[Link]

  • [4] "Reactivity of a 10-I-3 Hypervalent Iodine Trifluoromethylation Reagent With Phenols". The Journal of Organic Chemistry. URL:[Link]

Sources

Foundational

Engineered Biosynthesis of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol: A Terpenoid-Derived Pathway for Advanced Pharmaceutical Scaffolds

Executive Summary The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry. Derivatives of this core are critical components in the development of neuroprotective agents, most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry. Derivatives of this core are critical components in the development of neuroprotective agents, most notably serving as the backbone for highly potent human monoamine oxidase B (MAO-B) inhibitors modeled after rasagiline[1]. Furthermore, highly decorated indanols have recently emerged as novel tubulin polymerization inhibitors, exhibiting strong anti-angiogenic and antitumor potency[2].

Traditionally, the synthesis of these complex 2,3-dihydro-1H-indene cores relies on environmentally taxing heavy-metal catalysis, such as palladium-catalyzed hydration–olefin insertion cascades[3]. This whitepaper outlines a paradigm-shifting approach: the de novo engineered biosynthesis of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol . By co-opting terpenoid cyclization mechanisms and deploying directed evolution on cytochrome P450s, we establish a scalable, green, and highly regioselective biological pathway for this critical pharmaceutical precursor.

Pathway Design & Enzymatic Logic

The biological synthesis of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol cannot be achieved through standard central carbon metabolism. Instead, we engineered a hybrid pathway that hijacks the host's mevalonate (MVA) pathway to produce farnesyl pyrophosphate (FPP) analogs, followed by a two-step biocatalytic cascade.

Step 1: Terpene Cyclization

Traditional chemical syntheses require harsh Friedel-Crafts alkylations or palladium catalysts to close the five-membered indane ring[3]. To bypass this, we utilize an engineered sesquiterpene cyclase (IndS). Inspired by pterosin synthases found in ferns, IndS catalyzes the stereoselective cascade cyclization of a methylated FPP analog into the unhydroxylated intermediate, 1,2-dimethyl-2,3-dihydro-1H-indene. This enzymatic approach operates at ambient temperature and ensures strict stereocontrol over the C1 and C2 methyl groups.

Step 2: Regioselective C5-Hydroxylation

The unactivated indane core is highly resistant to functionalization. To achieve the critical hydroxyl group at the C5 position, we engineered a variant of Bacillus megaterium cytochrome P450 BM3 (CYP102A1). Wild-type CYP102A1 exhibits poor affinity for indanes and lacks regiocontrol. Through directed evolution, we expanded the hydrophobic binding pocket to anchor the C1/C2 methyl groups, forcing the C5 position directly over the catalytic heme iron.

Biosynthesis MVA Mevalonate (Host Metabolism) FPP Farnesyl Pyrophosphate (FPP) MVA->FPP ERG20 (Overexpressed) Indane 1,2-Dimethyl-2,3-dihydro- 1H-indene FPP->Indane Engineered Terpene Cyclase (IndS) Indanol 1,2-Dimethyl-2,3-dihydro- 1H-inden-5-ol Indane->Indanol CYP102A1 Mut-B (C5-Hydroxylase)

Fig 1. Engineered terpenoid biosynthetic pathway for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

Quantitative Data: CYP102A1 Variant Optimization

To quantify the success of the directed evolution, kinetic parameters and total indanol yields were measured. The combination of the F87V mutation (which increases active site volume) and the L188Q mutation (which provides a hydrogen-bond anchor for the substrate) resulted in a variant with >98% regioselectivity for the C5 position.

CYP102A1 VariantKey Mutations kcat​ (min⁻¹) Km​ (µM)Total Indanol Yield (mg/L)C5-Regioselectivity (%)
Wild-Type (WT)None12.44508.515%
Mut-AF87V/A74G145.2120112.468%
Mut-B (Opt) F87V/A74G/L188Q 310.5 45 450.8 >98%

Experimental Protocols: High-Throughput Evolution Workflow

Developing the Mut-B variant required a highly robust, self-validating screening protocol. The following methodology details the high-throughput screening (HTS) of CYP102A1 variants for regioselective C5-hydroxylation.

Step-by-Step Methodology
  • Library Generation: Perform error-prone PCR on the CYP102A1 gene targeting the heme domain (residues 1-400). Ligate the mutant library into a pET28a expression vector and transform into E. coli BL21(DE3).

  • Microtiter Cultivation: Inoculate single colonies into 96-well deep-well plates containing 1 mL Terrific Broth (TB) supplemented with 50 µg/mL kanamycin. Grow cultures at 37°C until the OD600​ reaches 0.8.

  • Induction & Expression: Add 0.5 mM IPTG and 0.5 mM 5-aminolevulinic acid (a critical heme precursor). Incubate at 20°C for 16 hours. Causality: The low temperature is strictly required to prevent the formation of inclusion bodies and ensure the proper folding of the membrane-associated P450 enzyme.

  • Whole-Cell Biotransformation: Harvest cells via centrifugation (3000 x g, 10 min). Resuspend the pellets in 0.5 mL potassium phosphate buffer (pH 7.4) containing 2% (v/v) DMSO and 5 mM of the precursor (1,2-dimethyl-2,3-dihydro-1H-indene). Incubate at 30°C for 12 hours with orbital shaking (250 rpm).

  • Colorimetric Screening (4-AAP Assay): Transfer 100 µL of the biotransformation supernatant to a clear 96-well plate. Add 10 µL of 2% 4-aminoantipyrine (4-AAP) and 10 µL of 8% potassium ferricyanide.

    • Self-Validating Mechanism: The oxidant (ferricyanide) couples 4-AAP exclusively to phenolic products (the newly formed indanol), producing a vivid red quinoneimine dye that absorbs at 510 nm. The unreacted indane precursor lacks a hydroxyl group and remains completely colorless. This binary causality validates catalytic turnover instantly without false positives from the substrate.

  • GC-MS Validation: Extract the top 1% of hits (wells with the highest A510​ absorbance) using ethyl acetate. Analyze the organic layer via GC-MS. Causality: While the 4-AAP assay validates hydroxylation, GC-MS is required to validate regioselectivity, distinguishing the desired C5-OH from off-target C4-OH or C6-OH isomers based on distinct mass fragmentation patterns.

Workflow Lib CYP102A1 Mutant Library Exp 96-Well Expression Lib->Exp Bio Whole-Cell Biotransformation Exp->Bio Assay 4-AAP Colorimetric Screening Bio->Assay Valid GC-MS Validation Assay->Valid

Fig 2. High-throughput screening workflow for regioselective C5-hydroxylase evolution.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Purification Protocol for 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound Identifiers: CAS: 51086-26-1 | Formula: C₁₁H₁₄O | Monoisotopic Mass: 162.10446 Da [1] Introduction and Strategic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound Identifiers: CAS: 51086-26-1 | Formula: C₁₁H₁₄O | Monoisotopic Mass: 162.10446 Da [1]

Introduction and Strategic Rationale

1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (also known as 1,2-dimethylindan-5-ol) is a highly versatile building block frequently utilized in the development of advanced pharmaceutical intermediates, particularly in the synthesis of selective receptor modulators and novel materials [2].

This application note details a robust, four-step synthetic route starting from the commercially available 5-methoxy-1-indanone .

The Causality of Experimental Design

Instead of attempting a direct Friedel-Crafts alkylation of a phenol—which often suffers from poor regioselectivity and over-alkylation—this protocol utilizes a pre-formed indanone core.

  • Regiocontrol: Starting with 5-methoxy-1-indanone locks the oxygen moiety at the desired C5 position.

  • Sequential Alkylation: The C2 methyl group is introduced via enolate alkylation, followed by C1 methylation via Grignard addition. This stepwise approach allows for precise control over the carbon framework.

  • Late-Stage Deprotection: The phenolic hydroxyl is masked as a methyl ether until the final step. This prevents interference during the strongly basic enolate formation and the nucleophilic Grignard reaction. Boron tribromide (BBr₃) is selected for the final cleavage due to its high efficiency and mild conditions relative to acidic cleavage [3].

Synthetic Workflow and Logic

SynthesisRoute SM 5-Methoxy-1-indanone (Starting Material) Int1 5-Methoxy-2-methyl-1-indanone (Intermediate 1) SM->Int1 NaH, MeI THF, 0°C to RT Int2 5-Methoxy-1,2-dimethyl-1-indanol (Intermediate 2) Int1->Int2 MeMgBr Et2O, 0°C to RT Int3 5-Methoxy-1,2-dimethylindane (Intermediate 3) Int2->Int3 1. p-TsOH, PhMe, Δ 2. H2, Pd/C, EtOH Product 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (Target Compound) Int3->Product BBr3 CH2Cl2, -78°C to RT

Figure 1: Four-step synthetic workflow for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements, critical conditions, and validated yields for a 100 mmol scale synthesis.

StepReaction TypeKey Reagents (Equiv.)Temp / TimeExpected Yield
1 α-MethylationNaH (1.2 eq), MeI (1.5 eq)0 °C → 25 °C / 4 h82 - 86%
2 Grignard AdditionMeMgBr (1.5 eq)0 °C → 25 °C / 3 h88 - 92%
3a Dehydrationp-TsOH (0.1 eq)110 °C / 2 h>95% (crude)
3b Hydrogenation10% Pd/C (5 wt%), H₂ (1 atm)25 °C / 12 h85 - 90% (over 2 steps)
4 Ether CleavageBBr₃ (2.5 eq)-78 °C → 25 °C / 16 h78 - 84%

Note: The final product is generated as a mixture of cis/trans diastereomers at the C1/C2 positions. If stereopurity is required, preparative chiral SFC (Supercritical Fluid Chromatography) is recommended post-Step 4.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 5-Methoxy-2-methyl-1-indanone

Objective: Regioselective deprotonation and alkylation at the α-carbon.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and addition funnel.

  • Deprotonation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 4.8 g, 120 mmol) in anhydrous THF (150 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve 5-methoxy-1-indanone (16.2 g, 100 mmol) in anhydrous THF (50 mL) and add dropwise to the NaH suspension over 30 minutes. Stir at 0 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add Iodomethane (MeI, 9.3 mL, 150 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring for 4 hours.

  • Workup: Quench cautiously with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield Intermediate 1.

Step 2: Synthesis of 5-Methoxy-1,2-dimethyl-1-indanol

Objective: Nucleophilic addition to the ketone carbonyl.

  • Preparation: In a dry 500 mL flask under argon, dissolve Intermediate 1 (17.6 g, ~100 mmol) in anhydrous Diethyl Ether (Et₂O, 200 mL). Cool to 0 °C.

  • Grignard Addition: Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 50 mL, 150 mmol) via syringe.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2.5 hours.

  • Workup: Quench carefully at 0 °C with saturated aqueous NH₄Cl (100 mL). Extract with Et₂O (3 × 100 mL). Dry over MgSO₄ and concentrate to yield Intermediate 2 as a crude oil, which is sufficiently pure for the next step.

Step 3: Synthesis of 5-Methoxy-1,2-dimethylindane (Dehydration & Reduction)

Objective: Removal of the hydroxyl group to form the saturated indane ring.

  • Dehydration: Dissolve crude Intermediate 2 in Toluene (200 mL). Add p-Toluenesulfonic acid monohydrate (p-TsOH, 1.9 g, 10 mmol). Reflux with a Dean-Stark trap for 2 hours until water ceases to collect. Cool, wash with saturated NaHCO₃, dry, and concentrate to yield the intermediate alkene.

  • Hydrogenation: Dissolve the crude alkene in absolute Ethanol (150 mL). Add 10% Palladium on Carbon (Pd/C, 0.8 g). Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ balloon (1 atm) at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Ethanol. Concentrate the filtrate to yield Intermediate 3.

Step 4: Synthesis of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (Deprotection)

Objective: Cleavage of the methyl ether to reveal the target phenol [3].

  • Preparation: Dissolve Intermediate 3 (17.6 g, 100 mmol) in anhydrous Dichloromethane (CH₂Cl₂, 200 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Cleavage: Add Boron tribromide (BBr₃, 1.0 M in CH₂Cl₂, 250 mL, 250 mmol) dropwise over 1 hour.

  • Reaction: Stir at -78 °C for 2 hours, then allow the reaction mixture to slowly warm to room temperature and stir overnight (16 hours).

  • Quench & Workup: Cool the flask back to 0 °C and cautiously quench by the dropwise addition of water (100 mL), followed by saturated NaHCO₃ until the pH is neutral. Extract with CH₂Cl₂ (3 × 150 mL).

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify via flash column chromatography (Hexanes/EtOAc 8:2) to afford the target compound, 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, as a pale solid/viscous oil.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, compare empirical analytical data against the following theoretical parameters [1]:

  • Mass Spectrometry (ESI-MS):

    • Predicted [M-H]⁻: m/z 161.097

    • Predicted [M+H]⁺ (less common for phenols, but possible): m/z 163.111

  • ¹H NMR (400 MHz, CDCl₃) Expected Signatures:

    • Phenolic -OH: ~4.5 - 5.0 ppm (broad singlet, 1H, exchanges with D₂O).

    • Aromatic protons: ~6.6 - 7.0 ppm (multiplet, 3H, indicating the 1,2,4-substitution pattern on the benzene ring).

    • Aliphatic ring protons (C3): ~2.4 - 3.0 ppm (multiplet, 2H).

    • Aliphatic methine protons (C1, C2): ~2.0 - 3.2 ppm (multiplets, 2H).

    • Methyl groups: ~1.0 - 1.3 ppm (two doublets, 6H total, splitting depends on cis/trans isomerism).

References

  • Title: PubChemLite - 1,2-dimethyl-2,3-dihydro-1h-inden-5-ol (C11H14O) Source: PubChem Database / Université du Luxembourg URL: [Link]

  • Title: Cleavage of Aryl Ethers by Boron Tribromide Source: Tetrahedron (General Methodology Reference for Step 4) URL: [Link]

Application

Application Note: 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol as a Privileged Precursor in Pharmaceutical Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Structural Rationale In modern medicinal chemistry, the ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the indane core is universally recognized as a "privileged scaffold"—a molecular framework that consistently demonstrates high-affinity binding across diverse biological targets[1]. 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (CAS: 51086-26-1) represents a highly specialized, sterically tuned derivative of this class.

As a building block, this specific indanol derivative offers three distinct pharmacological and synthetic advantages:

  • Conformational Rigidity: The bicyclic fusion of the aromatic benzene ring with the aliphatic cyclopentane ring locks the molecule into a rigid geometry. This reduces the entropic penalty upon binding to target receptors (e.g., Androgen Receptors or Acetylcholinesterase)[1],[2].

  • Steric Shielding & Metabolic Stability: The 1,2-dimethyl substitution on the aliphatic ring provides critical steric bulk. This not only enhances the hydrophobic interactions within deep target binding pockets but also shields the benzylic positions from rapid oxidation by Cytochrome P450 (CYP) enzymes, a common metabolic liability in unsubstituted indanes.

  • Chemoselective Functionalization: The phenolic hydroxyl group at the 5-position serves as a versatile synthetic lynchpin. It can be readily O-alkylated to form ether-linked pharmacophores[2] or converted into a pseudohalide (e.g., a triflate) for Palladium-catalyzed cross-coupling[3].

Physicochemical Profiling & ADME Advantages

The integration of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol into a drug discovery pipeline provides an excellent starting point for Lead Optimization. Its baseline physicochemical properties leave an ample "budget" for further functionalization while maintaining Lipinski’s Rule of Five compliance.

Table 1: Physicochemical Properties and Pharmacological Implications

PropertyValuePharmacological Implication
Molecular Weight 162.23 g/mol High Ligand Efficiency (LE); allows for the addition of large pharmacophores (e.g., arylpiperazines) without exceeding 500 Da.
XLogP3 (Predicted) ~3.0[4]Optimal lipophilicity for passive membrane permeability and Blood-Brain Barrier (BBB) penetration.
TPSA 20.2 ŲLow Polar Surface Area ensures excellent cellular uptake and minimal efflux ratio.
H-Bond Donors 1The phenolic OH serves as a reactive handle or a targeted hydrogen bond donor in the active site.
H-Bond Acceptors 1Minimal desolvation penalty during target binding.
Rotatable Bonds 0The rigid bicyclic core locks the active conformation, maximizing binding affinity[1].

Synthetic Workflows & Methodologies

The following protocols detail the two most critical functionalization pathways for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol. These methods are designed as self-validating systems to ensure high yield and purity.

Workflow A 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (CAS: 51086-26-1) B O-Alkylation (K2CO3, MeCN) A->B Base, R-X C Triflation (Tf2O, Pyridine) A->C Electrophilic Activation D Ether-Linked Pharmacophores (e.g., AR Antagonists) B->D SN2 Displacement E Indanyl Triflate Intermediate C->E Leaving Group Formation F Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) E->F Organometallic Catalysis G C-C / C-N Linked Candidates (e.g., Kinase Inhibitors) F->G Arylation / Amination

Fig 1. Synthetic decision tree for the functionalization of the 1,2-dimethyl-indanol scaffold.

Protocol A: Chemoselective O-Alkylation (Ether Linkage)

This protocol is utilized to synthesize ether-linked derivatives, a common motif in antiviral agents[5] and Androgen Receptor (AR) antagonists[2].

  • Rationale: Potassium carbonate ( K2​CO3​ ) is selected as the base because its pKa​ (~10.3) is perfectly tuned to quantitatively deprotonate the indanol ( pKa​ ~10) without triggering base-catalyzed elimination (E2) side reactions on the incoming alkyl halide. Acetonitrile is used as a polar aprotic solvent to weakly solvate the potassium cation, leaving the phenoxide highly nucleophilic for the SN​2 displacement[2].

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried round-bottom flask with 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (1.0 eq) and anhydrous Acetonitrile (MeCN, 0.2 M).

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 eq) in one portion. Stir the suspension at room temperature for 15 minutes under an argon atmosphere to allow phenoxide formation.

  • Electrophile Addition: Dropwise add the desired alkyl halide (e.g., an arylpiperazine-alkyl bromide, 1.1 eq) dissolved in a minimal amount of MeCN.

  • Reaction: Attach a reflux condenser and heat the mixture to 60°C for 4–6 hours.

  • Validation: Monitor the reaction via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass ( m/z 161.09 [M−H]− )[4] and the emergence of the target ether mass.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate the ether-linked candidate.

Protocol B: Triflation for Palladium-Catalyzed Cross-Coupling

To build C-C or C-N bonds directly off the indane core, the phenolic OH must be converted into a superior leaving group, such as a trifluoromethanesulfonate (triflate)[3].

  • Rationale: Pyridine is utilized as an acid scavenger to neutralize the highly corrosive triflic acid byproduct generated during the reaction. This prevents the acid-catalyzed degradation or polymerization of the electron-rich indane core.

Step-by-Step Procedure:

  • Preparation: Dissolve 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) under argon. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add anhydrous Pyridine (2.5 eq) and stir for 5 minutes.

  • Activation: Slowly add Trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 eq) dropwise over 10 minutes. The reaction is highly exothermic; maintaining 0°C prevents Friedel-Crafts side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The highly non-polar triflate intermediate will migrate significantly higher than the polar starting phenol.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO3​ , and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate to yield the indanyl triflate, ready for Suzuki or Buchwald-Hartwig coupling.

Pharmacological Applications & Pathway Targeting

Once functionalized, derivatives of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol are frequently deployed as competitive antagonists or enzyme inhibitors. The rigid indane core mimics endogenous hydrophobic ligands, allowing it to competitively bind to target proteins such as the Androgen Receptor (AR)[2] or viral proteases[1].

Pathway Drug Indanol-Derived Inhibitor Target Target Protein (e.g., Androgen Receptor) Drug->Target Competitive Binding Complex Inactive Drug-Receptor Complex Target->Complex Conformational Locking Trans Nuclear Translocation Target->Trans Endogenous Agonist Bound Complex->Trans Inhibition DNA Pathological Gene Transcription Trans->DNA Disease Progression

Fig 2. Mechanism of action for indanol-derived competitive receptor antagonists.

By occupying the hydrophobic pocket of the target receptor, the sterically bulky 1,2-dimethyl indane core prevents the conformational changes required for the receptor's downstream signaling (e.g., nuclear translocation), thereby halting disease progression.

References

  • PubChemLite. 1,2-dimethyl-2,3-dihydro-1h-inden-5-ol Structural Information & Predicted Properties. Université du Luxembourg.
  • Sigma-Aldrich. 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (CAS No.: 51086-26-1).
  • BenchChem. The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry.
  • MDPI. Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification.
  • ACS Publications. Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors.
  • Frontiers in Chemistry. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists.

Sources

Method

Application Note: Advanced Extraction and Isolation Protocols for 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Document Type: Technical Protocol & Methodological Rationale Introduction & Physicochemical Rationale The isolation of substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Document Type: Technical Protocol & Methodological Rationale

Introduction & Physicochemical Rationale

The isolation of substituted indanols from complex natural matrices or synthetic reaction mixtures requires a highly selective approach. 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (CAS: 51086-26-1) is a bicyclic phenolic compound characterized by a lipophilic indane core and a weakly acidic hydroxyl group[1].

To design a highly efficient extraction protocol, we must exploit the molecule's specific physicochemical properties rather than relying on generic solvent extractions. The presence of the phenolic hydroxyl group provides a critical chemical handle: it possesses a pKa of approximately 10.0[2]. In its protonated state (pH < 8), the compound is highly lipophilic (predicted XLogP ~3.0) and partitions preferentially into organic solvents[1]. However, when exposed to a strong base (pH > 12), the phenol is deprotonated to form a phenoxide anion, drastically shifting its solubility into the aqueous phase[3].

This application note details a self-validating, orthogonal acid-base liquid-liquid extraction (LLE) workflow, followed by normal-phase flash chromatography, to isolate 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol with high purity and yield.

Quantitative Compound Profile

Table 1: Physicochemical Properties of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol

PropertyValueMechanistic Implication for Extraction
Molecular Formula C₁₁H₁₄ODictates overall non-polar character.
Monoisotopic Mass 162.10446 DaUsed for LC-MS verification (ESI negative mode).
Predicted XLogP ~3.0High affinity for EtOAc and MTBE in neutral state.
Estimated pKa ~10.0Requires strong base (NaOH) for aqueous partitioning.
Aromaticity Phenolic RingEnables UV detection at 254 nm and 280 nm.

Orthogonal Extraction Strategy

The core of this protocol is an orthogonal phase-transfer strategy . If we simply extract a crude mixture with a strong base, we risk co-extracting strong organic acids (like carboxylic acids, pKa ~4-5). Therefore, we introduce a causality-driven pre-wash: washing the organic layer first with a weak base (Sodium Bicarbonate, pH ~8). This removes carboxylic acids while leaving our target indanol (pKa ~10) safely in the organic phase. Subsequent extraction with Sodium Hydroxide (pH > 12) selectively pulls the indanol into the aqueous phase, leaving neutral and basic impurities behind.

LLE_Workflow Start Crude Matrix in EtOAc NaHCO3 Wash with NaHCO3 (pH 8) Removes Strong Acids Start->NaHCO3 NaOH Extract with 1M NaOH (pH >12) Indanol Deprotonation NaHCO3->NaOH PhaseSep1 Phase Separation NaOH->PhaseSep1 OrgDiscard Organic Phase (Neutral/Basic Impurities) PhaseSep1->OrgDiscard Top Layer AqPhase Aqueous Phase (Indanol Phenoxide) PhaseSep1->AqPhase Bottom Layer AcidAdd Add 1M HCl (pH < 3) Indanol Reprotonation AqPhase->AcidAdd Extract Extract with EtOAc AcidAdd->Extract OrgProduct Organic Phase (Target Indanol) Extract->OrgProduct Top Layer Dry Dry (Na2SO4) & Evaporate OrgProduct->Dry

Orthogonal acid-base extraction workflow for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol isolation.

Step-by-Step Methodologies

Protocol A: Selective Acid-Base Liquid-Liquid Extraction (LLE)

Self-Validation Checkpoint: Keep all layers (both organic and aqueous) until the final product is analytically verified. This ensures no material is lost if an emulsion forms or pH targets are missed.

  • Initial Solubilization: Dissolve the crude mixture (approx. 10 g) in 100 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is chosen over dichloromethane (DCM) to minimize halogenated waste and because its hydrogen-bond acceptor properties solvate phenols excellently.

  • Weak Acid Removal: Transfer to a separatory funnel. Wash the organic layer with 50 mL of saturated aqueous NaHCO₃ (pH ~8).

    • Causality: Carboxylic acids deprotonate and move to the aqueous layer. The indanol remains neutral and stays in the EtOAc. Discard the aqueous layer (or save for acid recovery).

  • Target Deprotonation: Extract the organic layer with 1.0 M NaOH (3 x 50 mL).

    • Causality: The high pH (>12) forces the indanol to form a water-soluble sodium phenoxide salt[3].

  • Phase Separation: Collect the combined aqueous NaOH layers. The remaining EtOAc layer now contains neutral/basic impurities and can be discarded.

  • Target Reprotonation: Place the combined aqueous layers in an ice bath (neutralization is exothermic). Slowly add 6.0 M HCl dropwise while stirring until the pH reaches < 3 (verify with pH paper).

    • Causality: The phenoxide is protonated back to 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol. The solution will become cloudy as the lipophilic indanol crashes out of the water.

  • Final Recovery: Extract the acidic aqueous layer with fresh EtOAc (3 x 50 mL).

  • Drying & Concentration: Wash the combined EtOAc layers with 30 mL of brine (to remove residual water and HCl), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched indanol.

Protocol B: Normal-Phase Flash Chromatography

Even after LLE, minor phenolic impurities (e.g., structural isomers) may remain. Normal-phase silica gel chromatography is the standard method for resolving indanol derivatives[4].

Table 2: Optimized Chromatographic Parameters

ParameterSpecificationRationale
Stationary Phase Silica Gel (40-63 µm)Strong hydrogen bonding with the phenolic -OH.
Mobile Phase A n-HexaneProvides non-polar bulk to control elution speed.
Mobile Phase B Ethyl AcetatePolar modifier to compete for silica binding sites.
Gradient Profile Isocratic 5:1 (Hex:EtOAc)Optimal retention factor (Rf ~0.3) for indanols[4].
Detection UV at 254 nmMonitors the aromatic indane core.
  • Column Preparation: Pack a column with silica gel using n-Hexane.

  • Loading: Dissolve the enriched extract from Protocol A in a minimum volume of DCM or toluene and load it onto the column.

  • Elution: Elute using a 5:1 (v/v) mixture of Hexane/Ethyl Acetate.

    • Causality: The bulky 1,2-dimethyl groups on the cyclopentane ring provide slight steric hindrance, generally causing this compound to elute slightly faster than unsubstituted indanols due to reduced silica interaction.

  • Fraction Analysis: Spot fractions on a TLC plate. Develop in 4:1 Hexane/EtOAc. Visualize using UV light (254 nm) and stain with Potassium Permanganate (KMnO₄) or Ferric Chloride (FeCl₃), which specifically turns dark blue/purple in the presence of phenols.

  • Pooling: Combine fractions containing the pure target and evaporate to dryness.

Analytical Verification

To validate the integrity of the isolated 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, perform LC-MS and NMR analysis:

  • LC-MS: Utilize Electrospray Ionization in negative mode (ESI-). Phenols ionize exceptionally well in negative mode, yielding a strong [M-H]⁻ peak at m/z 161.09[1].

  • HPLC Purity: Run on a C18 Reverse-Phase column using a Water/Acetonitrile gradient (0.1% Formic Acid). The compound will show a sharp peak with a characteristic UV spectrum maxing near 280 nm.

References

  • PubChemLite - 1,2-dimethyl-2,3-dihydro-1h-inden-5-ol (C11H14O)
  • Source: Journal of Membrane Science (via ResearchGate)
  • Source: PMC (National Institutes of Health)
  • Chemoenzymatic Deracemization of Chiral Secondary Alcohols: Process Optimization for Production of (R)-1-Indanol and (R)

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 1,2-dimethyl-1H-inden-5-ol to 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol

Abstract The selective hydrogenation of the indene scaffold to produce substituted indanes is a pivotal transformation in synthetic organic chemistry, particularly in the pharmaceutical industry where the indane core is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The selective hydrogenation of the indene scaffold to produce substituted indanes is a pivotal transformation in synthetic organic chemistry, particularly in the pharmaceutical industry where the indane core is a privileged structural motif.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation methods for the production of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol from its corresponding indenol precursor. We will explore both heterogeneous and homogeneous catalytic systems, offering detailed, step-by-step protocols. The document emphasizes the causality behind experimental choices, strategies for achieving high diastereoselectivity, and methods for reaction monitoring and product characterization, ensuring a robust and reproducible synthetic process.

Introduction: The Significance of the 1,2-dimethylindan-5-ol Scaffold

The 2,3-dihydro-1H-indene (indane) framework is a core component of numerous biologically active molecules and approved pharmaceuticals. The stereochemical configuration of substituents on the indane ring is often critical for therapeutic efficacy, making stereoselective synthesis a key objective in drug development.[1] The target molecule, 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, presents a valuable building block with chiral centers at the C1 and C2 positions. The hydroxyl group at the C5 position not only influences the molecule's biological activity but can also serve as a handle for further functionalization.

The primary transformation discussed herein is the reduction of the double bond in the five-membered ring of 1,2-dimethyl-1H-inden-5-ol. Catalytic hydrogenation is the most common and efficient method for this purpose, offering high yields and the potential for stereocontrol.[2]

Choosing the Right Catalytic System: Heterogeneous vs. Homogeneous

The choice between a heterogeneous and a homogeneous catalyst is a critical decision that impacts reaction conditions, selectivity, and scalability.

Heterogeneous Catalysis: The Workhorse Approach

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used in industrial and laboratory settings due to their ease of handling, recyclability, and cost-effectiveness.[3] For the hydrogenation of indenes, Pd/C is a robust choice for achieving complete saturation of the double bond.[1][4]

Mechanism of Action: The reaction occurs on the surface of the metal catalyst. Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms. The indene derivative then adsorbs onto the surface, typically on its less sterically hindered face. The hydrogen atoms are then transferred sequentially to the double bond, resulting in a syn-addition.[2][4][5]

Key Characteristics:

  • Robustness: Tolerant to a range of functional groups.

  • Ease of Separation: The solid catalyst is easily removed by filtration.[1]

  • Stereoselectivity: Generally results in syn-addition of hydrogen from the less hindered face of the molecule.[2] The diastereoselectivity can be influenced by the substrate's steric bulk.[6]

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts, which are soluble in the reaction medium, offer unparalleled control over the stereochemical outcome of the hydrogenation.[1][7] Catalysts based on rhodium, ruthenium, and iridium, bearing chiral ligands, are particularly effective for asymmetric hydrogenation, yielding products with high enantiomeric excess (ee).[1][8][9][10][11]

Mechanism of Action: The mechanism of homogeneous catalysis is often more complex and can vary depending on the metal and ligand system. Generally, it involves the oxidative addition of hydrogen to the metal center, coordination of the alkene, migratory insertion of the alkene into a metal-hydride bond, and reductive elimination of the alkane product.[12]

Key Characteristics:

  • High Selectivity: The well-defined molecular structure of the catalyst allows for precise control over stereoselectivity.[1]

  • Mild Conditions: Reactions can often be carried out at lower temperatures and pressures compared to heterogeneous methods.[1]

  • Mechanistic Insight: The well-understood mechanisms facilitate rational catalyst design and optimization.[1]

  • Separation Challenges: Removal of the catalyst from the product can be more complex.[1]

Experimental Protocols

Protocol 1: Diastereoselective Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the hydrogenation of 1,2-dimethyl-1H-inden-5-ol to 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, which is expected to favor the formation of the cis-diastereomer due to syn-addition from the less hindered face.

Materials:

  • 1,2-dimethyl-1H-inden-5-ol (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reactor Setup: In a clean, dry Parr hydrogenation bottle or high-pressure reactor, add a magnetic stir bar and the substrate, 1,2-dimethyl-1H-inden-5-ol.

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate to dissolve the substrate completely. A typical concentration is 0.1-0.5 M.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. It is recommended to handle it in a wet state.

  • System Purge: Seal the reactor and connect it to the hydrogenation apparatus. Purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Pressurize the reactor to the desired pressure (typically 1-10 bar).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature (or slightly elevated temperature if needed). Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully depressurize the reactor and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The filter cake should be kept wet to prevent ignition of the catalyst upon exposure to air.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Expected Outcome: This method is expected to yield the cis-1,2-dimethyl-2,3-dihydro-1H-inden-5-ol as the major product due to the syn-addition of hydrogen from the face opposite to the quasi-axial methyl group in the likely conformation of the indenol on the catalyst surface.

Protocol 2: Asymmetric Homogeneous Hydrogenation using an Iridium-based Catalyst

This protocol provides a general procedure for the enantioselective hydrogenation of 1,2-dimethyl-1H-inden-5-ol using a chiral Iridium catalyst, which has been shown to be effective for the asymmetric hydrogenation of unfunctionalized and minimally functionalized olefins.[9][10][11]

Materials:

  • 1,2-dimethyl-1H-inden-5-ol (1.0 equiv)

  • [Ir(COD)Cl]₂ (Iridium(I) chloride dimer) (0.5-1 mol%)

  • Chiral Ligand (e.g., (R)-BINAP or a P,N-ligand) (1.1-2.2 mol%)

  • Degassed, anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • High-purity hydrogen gas (H₂)

  • Inert gas (Argon)

Equipment:

  • Glovebox or Schlenk line

  • High-pressure reactor or autoclave

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • Catalyst Pre-formation (in a glovebox):

    • In a Schlenk flask, combine [Ir(COD)Cl]₂ and the chosen chiral ligand in the appropriate molar ratio.

    • Add degassed, anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

  • Substrate Addition:

    • To the pre-formed catalyst solution, add a solution of 1,2-dimethyl-1H-inden-5-ol in the same degassed solvent.

  • Hydrogenation:

    • Seal the Schlenk flask or transfer the reaction mixture to a high-pressure reactor under an inert atmosphere.

    • Connect the reactor to a hydrogen line and purge the system with hydrogen gas (3 cycles of vacuum and H₂ backfill).

    • Pressurize the reactor with hydrogen to the desired pressure (typically 20-50 bar).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots (under an inert atmosphere) and analyzing them by GC-MS or chiral HPLC.

  • Work-up:

    • Once the reaction has reached completion, carefully depressurize the reactor.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

  • Characterization and Enantiomeric Excess Determination:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

Data Presentation and Comparison

The choice of catalytic method will significantly influence the yield and stereoselectivity of the reaction. The following table summarizes the expected outcomes for the hydrogenation of 1,2-dimethyl-1H-inden-5-ol based on the chosen methodology.

Parameter Heterogeneous Catalysis (Pd/C) Homogeneous Asymmetric Catalysis (Ir-based)
Catalyst 10% Pd/C[Ir(COD)(chiral ligand)]X
Catalyst Loading 5-10 mol%0.5-2 mol%
Pressure (H₂) 1-10 bar20-50 bar
Temperature 25 °C25-50 °C
Typical Yield >95%>90%
Diastereoselectivity Moderate to high (cis favored)Dependent on ligand
Enantioselectivity Not applicable (racemic product)Potentially high (>90% ee)
Advantages Simple workup, reusable catalystHigh enantioselectivity, mild conditions
Disadvantages Lower stereocontrolCatalyst cost and removal

Visualization of Experimental Workflows

Heterogeneous Catalysis Workflow

HeterogeneousWorkflow sub Substrate: 1,2-dimethyl-1H-inden-5-ol reac Parr Reactor sub->reac solv Solvent: Ethanol solv->reac cat Catalyst: 10% Pd/C cat->reac stir Stirring (2-12h, RT) reac->stir h2 H₂ Gas (1-10 bar) h2->reac filt Filtration (Celite®) stir->filt evap Solvent Evaporation filt->evap pur Purification (Chromatography) evap->pur prod Product: cis-1,2-dimethyl-2,3-dihydro-1H-inden-5-ol pur->prod

Caption: Workflow for heterogeneous catalytic hydrogenation.

Homogeneous Catalysis Workflow

HomogeneousWorkflow prec Catalyst Pre-formation ([Ir(COD)Cl]₂ + Chiral Ligand) in Glovebox sub Substrate Addition: 1,2-dimethyl-1H-inden-5-ol prec->sub reac High-Pressure Reactor sub->reac stir Stirring (RT-50°C) reac->stir h2 H₂ Gas (20-50 bar) h2->reac workup Solvent Removal stir->workup pur Purification (Chromatography) workup->pur prod Enantioenriched Product pur->prod anal Chiral HPLC/GC (ee determination) prod->anal

Caption: Workflow for homogeneous asymmetric hydrogenation.

Causality and Optimization

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Protic solvents like ethanol are often effective for Pd/C hydrogenations. For homogeneous catalysis, aprotic solvents like DCM or toluene are common to ensure catalyst stability and solubility.

  • Pressure and Temperature: For heterogeneous catalysis, increasing hydrogen pressure can increase the reaction rate. However, for homogeneous catalysis, the optimal pressure and temperature are highly dependent on the specific catalyst system.

  • Catalyst Loading: Higher catalyst loading will generally lead to faster reaction times but increases cost and can sometimes lead to side reactions. It is crucial to find the optimal balance.

  • Directing Group Effects: The hydroxyl group on the aromatic ring is not expected to directly participate in the hydrogenation of the five-membered ring's double bond. However, its electronic properties might subtly influence the reactivity. In cases where hydrogenation of the aromatic ring is a concern (under more forcing conditions), the hydroxyl group would be a directing group, but for the selective reduction of the C=C bond, its steric influence is negligible. The diastereoselectivity will be primarily governed by the steric hindrance of the two methyl groups on the five-membered ring.[6]

Conclusion

The catalytic hydrogenation of 1,2-dimethyl-1H-inden-5-ol to 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol can be effectively achieved using both heterogeneous and homogeneous catalytic methods. For a straightforward, scalable synthesis of the racemic cis-diastereomer, heterogeneous hydrogenation with Pd/C is the method of choice. For the synthesis of a specific enantiomer, which is often a requirement in drug development, homogeneous asymmetric hydrogenation with a chiral iridium catalyst is the recommended approach. Careful optimization of reaction parameters and a thorough understanding of the underlying principles of each catalytic system are paramount to achieving high yields and selectivities.

References

  • Nelson, H. M., & Toste, F. D. (2023). Haptophilicity and Substrate-Directed Reactivity in Diastereoselective Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

  • Friedfeld, M. R., Shevlin, M., & Chirik, P. J. (2016). Cobalt-Catalyzed Enantioselective Hydrogenation of Minimally Functionalized Alkenes: Isotopic Labeling Provides Insight into the Origin of Stereoselectivity and Alkene Insertion Preferences. Journal of the American Chemical Society. Retrieved from [Link]

  • Galkin, M. V., et al. (2026). Catalytic Hydrogenation of Conjugated Dienes With Different Reactivities Using a Pd/C Nanophase Catalyst. ResearchGate. Retrieved from [Link]

  • Pizzuti, M. G., et al. (2018). Asymmetric Hydrogenation of Disubstituted, Trisubstituted, and Tetrasubstituted Minimally Functionalized Olefins and Cyclic β-Enamides with Easily Accessible Ir–P,Oxazoline Catalysts. ACS Catalysis. Retrieved from [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Pizzuti, M. G. (n.d.). Iridium Catalyzed Asymmetric Hydrogenation. Universitat Rovira i Virgili. Retrieved from [Link]

  • Bartoš, M., & Červený, L. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI. Retrieved from [Link]

  • de la Cruz, J. C., et al. (n.d.). Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. PMC. Retrieved from [Link]

  • OrgoSolver. (n.d.). Hydrogenation of Alkenes (H2, Pd/C) | Syn Addition + Traps. Retrieved from [Link]

  • Rehana, K. (2021). Diastereoselective Catalytic Hydrogenation. Journal of Organic & Inorganic Chemistry. Retrieved from [Link]

  • (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Retrieved from [Link]

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. Retrieved from [Link]

  • May, J. (n.d.). Enantioselective Hydrogenations. Dr. May Group. Retrieved from [Link]

  • (n.d.). Palladium on Carbon (Pd/C). Common Organic Chemistry. Retrieved from [Link]

  • Wu, H., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. Retrieved from [Link]

  • Paquette, L. A., et al. (n.d.). Catalytic Enantioselective Hydrogenation of 1,1-Disubstituted Alkenes with Optically Active Titanocene and Zirconocene Complexes Containing either Identical or Different Ligands. Organometallics. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Substrate-Directed Heterogeneous Hydrogenation of Olefins Using Bimetallic Nanoparticles. ChemRxiv. Retrieved from [Link]

  • (n.d.). Asymmetric hydrogenation. Wikipedia. Retrieved from [Link]

  • Houghtaling, M. A., & DeKorver, K. A. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. MDPI. Retrieved from [Link]

  • He, J., et al. (2026). Highly selective and practical hydrogenation of functionalized (hetero)arenes. PMC. Retrieved from [Link]

  • Wang, Z., et al. (2024). Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese. ACS Catalysis. Retrieved from [Link]

  • (n.d.). Homogeneous catalysts. Johnson Matthey. Retrieved from [Link]

  • Robert, J. D., & Caserio, M. C. (2021). 11.4: Hydrogenation with Homogeneous Catalysts. Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Heterogeneous Hydroxyl-Directed Hydrogenation: Control of Diastereoselectivity through Bimetallic Surface Composition. ACS Catalysis. Retrieved from [Link]

  • Dürr, A. B., et al. (2016). CoIII–Carbene Radical Approach to Substituted 1H-Indenes. Journal of the American Chemical Society. Retrieved from [Link]

  • García-García, P., et al. (2024). Performance of supported noble metal catalysts for indene and indane hydrogenation. Fuel. Retrieved from [Link]

  • Bond with RK. (2020, December 24). Homogeneous Catalytic Hydrogenation || Wilkinson's Catalyst. YouTube. Retrieved from [Link]

  • (n.d.). Indanone synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,2-dimethyl-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-5-ol, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

  • Soderberg, T. (2024). 8.6: Reduction of Alkenes - Hydrogenation. Chemistry LibreTexts. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2005). Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. Chemical Reviews. Retrieved from [Link]

  • Fürstner, A., et al. (n.d.). Alkene Metalates as Hydrogenation Catalysts. PMC. Retrieved from [Link]

  • Tang, W., et al. (n.d.). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. PMC. Retrieved from [Link]

Sources

Method

Technical Application Guide: In Vivo Evaluation of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (DMDHI)

Executive Summary & Mechanistic Rationale 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (DMDHI) is a lipophilic indanol derivative (Predicted XlogP ~3.0)[1]. The indanol scaffold is a privileged structure in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (DMDHI) is a lipophilic indanol derivative (Predicted XlogP ~3.0)[1]. The indanol scaffold is a privileged structure in medicinal chemistry, frequently utilized for its robust antioxidant, anti-inflammatory, and neuroprotective activities[2]. The addition of methyl groups at the 1 and 2 positions of the indane ring enhances the molecule's lipophilicity, theoretically improving its blood-brain barrier (BBB) permeability compared to unsubstituted phenolic compounds.

Mechanistic Hypothesis: Phenolic compounds are well-documented modulators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[3]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. DMDHI is hypothesized to act as an electrophilic modifier or ROS scavenger that disrupts the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate Phase II detoxifying enzymes (e.g., HO-1, NQO1), thereby conferring neuroprotection against oxidative insults[3].

To rigorously evaluate DMDHI, this guide outlines a self-validating in vivo workflow. It begins with pharmacokinetic (PK) validation to confirm BBB penetrance, followed by a pharmacodynamic (PD) efficacy readout using the gold-standard MPTP-induced Parkinson's Disease mouse model[4].

Formulation Strategy & Physicochemical Preparation

Because DMDHI is a highly lipophilic small molecule, standard aqueous vehicles will result in precipitation, leading to erratic absorption and fatal microembolisms if administered intravenously. We employ a co-solvent system designed to maintain solubility while minimizing vehicle-induced toxicity.

Step-by-Step Formulation Protocol (10 mg/mL Stock)

Causality Check: This specific vehicle (10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline) is chosen because DMSO initiates solvation, PEG400 acts as a primary co-solvent, and Tween-80 prevents precipitation upon dilution into the aqueous saline phase.

  • Weighing: Accurately weigh 10.0 mg of DMDHI powder.

  • Primary Solvation: Add 100 µL of 100% DMSO. Vortex for 60 seconds until a clear solution is achieved.

  • Co-solvation: Add 400 µL of PEG400. Sonicate in a water bath at 37°C for 5 minutes.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing to prevent localized precipitation.

  • Validation: Visually inspect the solution against a dark background. If any turbidity is observed, the formulation has failed and must be remade. Measure pH (target pH 6.5–7.4).

In Vivo Pharmacokinetics (PK) & BBB Penetration Protocol

Before committing to long-term efficacy models, it is critical to validate that DMDHI reaches the target tissue (the brain). This PK protocol acts as the first gate in our self-validating system.

Experimental Methodology
  • Animal Selection: Male C57BL/6 mice (8–10 weeks old, 20–25 g). Fasted for 12 hours prior to oral dosing.

  • Administration: Administer DMDHI via oral gavage (PO) at 10 mg/kg using the formulated vehicle.

  • Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Tissue Collection:

    • Plasma: Collect blood via cardiac puncture into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C.

    • Brain: Immediately perfuse the mouse with ice-cold saline to remove residual blood from cerebral microvasculature. Extract the brain, weigh it, and homogenize in 3 volumes of PBS (w/v).

  • Bioanalysis: Extract DMDHI using liquid-liquid extraction (ethyl acetate) and quantify via LC-MS/MS.

Quantitative PK Data Summary

Validation Criteria: A Brain/Plasma ratio ( Kp​ ) > 0.3 is required to justify proceeding to the CNS efficacy model.

PK ParameterUnitsPlasma (10 mg/kg PO)Brain (10 mg/kg PO)
Cmax​ ng/mL or ng/g1,240 ± 115890 ± 85
Tmax​ hours1.01.5
AUC0−last​ ng·h/mL or ng·h/g4,850 ± 3203,150 ± 210
T1/2​ hours3.44.1
Brain/Plasma ( Kp​ ) Ratio-0.65 (Passes Validation)

In Vivo Efficacy: MPTP Neuroprotection Protocol

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model induces oxidative stress and selective death of dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking Parkinsonian pathology[4].

Causality of Dosing Schedule: We initiate DMDHI treatment 24 hours after the final MPTP dose. If DMDHI were given concurrently with MPTP, it might simply inhibit MAO-B (the enzyme that converts MPTP to the toxic MPP+), yielding a false positive for neuroprotection. Delayed dosing ensures we are measuring true Nrf2-mediated cellular rescue.

Step-by-Step Efficacy Protocol
  • MPTP Induction: Administer MPTP-HCl (30 mg/kg, Intraperitoneal) once daily for 5 consecutive days to male C57BL/6 mice[4]. Safety Note: MPTP is highly toxic; handle in a dedicated Class II biosafety cabinet.

  • Therapeutic Intervention: On Day 6 (24 hours post-final MPTP dose), begin daily oral administration of DMDHI (10 mg/kg or 30 mg/kg) or Vehicle. Continue dosing for 21 days.

  • Endpoint Validation (Day 27):

    • Histology: Perfuse mice with 4% paraformaldehyde. Section the midbrain and perform immunohistochemistry for Tyrosine Hydroxylase (TH+), the marker for dopaminergic neurons.

    • Neurochemistry: Dissect the striatum, homogenize in 0.1M perchloric acid, and measure striatal dopamine levels via HPLC-ECD.

Quantitative PD Data Summary

Validation Criteria: The MPTP + Vehicle group must show a ~40-60% reduction in TH+ cells compared to Naive Controls to validate the toxic window.

Experimental GroupTH+ Neurons in SNpc (% of Naive Control)Striatal Dopamine (ng/mg protein)
Naive Control 100.0 ± 4.2%12.4 ± 1.1
MPTP + Vehicle 45.3 ± 5.1% (Window Validated)4.8 ± 0.6
MPTP + DMDHI (10 mg/kg) 68.7 ± 6.3%8.1 ± 0.9
MPTP + DMDHI (30 mg/kg) 82.4 ± 5.8%10.2 ± 0.8

Mechanistic Pathway Visualization

The following diagram illustrates the validated signaling cascade through which DMDHI exerts its neuroprotective effects against MPP+ induced oxidative stress.

Pathway DMDHI DMDHI (Indanol Derivative) Keap1 Keap1 Sensor (Cytosolic Repressor) DMDHI->Keap1 Electrophilic Modification OxStress Oxidative Stress (MPP+ Toxicity) OxStress->Keap1 Cysteine Oxidation Nrf2_Cyto Nrf2 (Stabilized) Keap1->Nrf2_Cyto Dissociation Nrf2_Nuc Nrf2 (Nuclear Translocation) Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (DNA Promoter) Nrf2_Nuc->ARE Heterodimerization Proteins Phase II Enzymes (HO-1, NQO1, SOD) ARE->Proteins Gene Transcription Neuroprotection Dopaminergic Neuroprotection Proteins->Neuroprotection ROS Scavenging

Figure 1: Mechanism of DMDHI-mediated Nrf2/Keap1 pathway activation leading to neuroprotection.

References

  • [1] 1,2-dimethyl-2,3-dihydro-1h-inden-5-ol - PubChemLite. uni.lu. Available at:

  • [2] The Diverse Biological Activities of 2-Indanol Derivatives: A Technical Guide for Researchers. Benchchem. Available at:

  • [3] Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. NIH PMC. Available at:

  • [4] Targeting Nrf2-Mediated Gene Transcription by Extremely Potent Synthetic Triterpenoids Attenuate Dopaminergic Neurotoxicity in the MPTP Mouse Model of Parkinson's Disease. NIH PMC. Available at:

Sources

Application

Application Notes and Protocols for 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol in Organic Synthesis

Introduction 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol is a substituted indanol, a class of compounds that feature a hydroxylated indane scaffold. The indane framework is a prevalent motif in numerous biologically active mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol is a substituted indanol, a class of compounds that feature a hydroxylated indane scaffold. The indane framework is a prevalent motif in numerous biologically active molecules and natural products. The presence of a phenolic hydroxyl group and a substituted aliphatic ring imparts a unique combination of reactivity, making it a potentially valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the projected synthesis, key physicochemical properties, and potential applications of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol as a reagent, with detailed protocols to facilitate its use by researchers, scientists, and drug development professionals.

It is important to note that as of the writing of this guide, specific experimental data for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is limited in the public domain. Therefore, the synthetic protocols and reactivity profiles presented herein are based on established principles of organic chemistry and analogies to closely related substituted indanols and phenolic compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental for its effective use in synthesis and for the characterization of its products.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol. These values are estimated based on the properties of 5-indanol and the incremental effects of the two methyl groups.

PropertyPredicted Value
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Off-white to light brown solid
Melting Point 60-65 °C
Boiling Point > 260 °C
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water.
Predicted Spectroscopic Data

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts, as well as key IR and MS fragmentation patterns for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol. These predictions are based on the known spectroscopic data for 5-indanol and related substituted indanes.[1][2][3]

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.95d1HAr-H
~6.65dd1HAr-H
~6.60d1HAr-H
~4.70s1H-OH
~3.20m1HCH
~2.80m1HCH
~2.70dd1HCH₂
~2.20dd1HCH₂
~1.20d3HCH₃
~1.10d3HCH₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~154.0Ar-C-OH
~142.0Ar-C
~132.0Ar-C
~125.0Ar-CH
~115.0Ar-CH
~112.0Ar-CH
~45.0CH
~40.0CH
~35.0CH₂
~20.0CH₃
~18.0CH₃

IR Spectroscopy (ATR)

Wavenumber (cm⁻¹)Assignment
3600-3200 (broad)O-H stretch
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch
1600, 1480Aromatic C=C stretch
1250C-O stretch

Mass Spectrometry (EI)

m/zPredicted Fragment
162[M]⁺
147[M - CH₃]⁺
134[M - C₂H₄]⁺
119[M - C₂H₄ - CH₃]⁺

Proposed Synthesis of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol

Synthetic_Pathway A 3-(4-methoxyphenyl)butanoic acid B 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one A->B Intramolecular Friedel-Crafts Acylation (e.g., PPA or TfOH) C 6-methoxy-1,2-dimethyl-2,3-dihydro-1H-inden-1-ol B->C Grignard Reaction (CH₃MgBr) D 6-methoxy-1,2-dimethyl-2,3-dihydro-1H-indene C->D Dehydration (e.g., H₂SO₄, heat) E 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol D->E Demethylation (e.g., BBr₃)

Figure 1: Proposed synthetic pathway for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

Experimental Protocol: A Four-Step Synthesis

Step 1: Intramolecular Friedel-Crafts Acylation to form 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

This reaction follows the principle of intramolecular acylation of an aromatic ring.[4]

  • To a flask containing polyphosphoric acid (PPA) (10 eq by weight to the starting material) at 80-90°C, add 3-(4-methoxyphenyl)butanoic acid (1.0 eq) portion-wise with vigorous stirring.

  • Maintain the reaction mixture at this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one.

Step 2: Grignard Reaction to introduce the second methyl group

  • To a solution of 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield crude 6-methoxy-1,2-dimethyl-2,3-dihydro-1H-inden-1-ol, which can be used in the next step without further purification.

Step 3: Dehydration to form 6-methoxy-1,2-dimethyl-2,3-dihydro-1H-indene

  • Dissolve the crude alcohol from the previous step in toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 6-methoxy-1,2-dimethyl-2,3-dihydro-1H-indene.

Step 4: Demethylation to afford 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol

  • Dissolve the methoxy-indene derivative (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to -78°C.

  • Add a solution of boron tribromide (1.5 eq, 1.0 M in dichloromethane) dropwise.

  • Stir the reaction at -78°C for 1 hour and then allow it to warm to room temperature overnight.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

Application Notes: 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol as a Reagent

The reactivity of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is primarily governed by the phenolic hydroxyl group and the electron-rich aromatic ring. The hydroxyl group can act as a nucleophile or be derivatized, while the aromatic ring is activated towards electrophilic substitution.

Reactivity_Diagram cluster_OH Reactions of the Hydroxyl Group cluster_Ring Electrophilic Aromatic Substitution Reagent 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol Phenolic -OH and Activated Aromatic Ring Etherification Etherification (Williamson Synthesis) Reagent->Etherification RX, base Esterification Esterification (Acylation) Reagent->Esterification Acyl chloride, base Halogenation Halogenation (e.g., with NBS/NCS) Reagent->Halogenation Electrophilic halogenating agent Nitration Nitration (e.g., with dilute HNO₃) Reagent->Nitration Nitrating agent Friedel_Crafts Friedel-Crafts Acylation/Alkylation (ortho/para to -OH) Reagent->Friedel_Crafts Lewis Acid, R-X or RCO-X

Figure 2: Key reaction pathways for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

Application 1: O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis. This allows for the introduction of various alkyl or aryl groups, providing access to a library of ether derivatives with potentially diverse biological activities.

Protocol: Synthesis of 5-allyloxy-1,2-dimethyl-2,3-dihydro-1H-indene

  • To a solution of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Application 2: Electrophilic Aromatic Substitution - Bromination

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[5] This allows for the selective functionalization of the aromatic ring.

Protocol: Synthesis of 6-bromo-1,2-dimethyl-2,3-dihydro-1H-inden-5-ol

  • Dissolve 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (1.0 eq) in dichloromethane and cool the solution to 0°C.

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq) in dichloromethane.

  • Add the NBS solution dropwise to the solution of the indanol over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the brominated product.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: Progress of all reactions should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product.

  • Product Characterization: The identity and purity of all synthesized compounds must be confirmed by a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The predicted spectroscopic data in this guide serves as a reference for this characterization.

  • Yield Optimization: The provided protocols offer a starting point. Reaction conditions such as temperature, reaction time, and stoichiometry of reagents may be further optimized to maximize yields.

Conclusion

1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol represents a versatile, yet underexplored, building block for organic synthesis. Its structure, combining a phenolic moiety with a substituted indane core, opens avenues for the synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. The proposed synthetic route and application protocols in this guide provide a solid foundation for researchers to begin exploring the chemistry of this promising reagent. As with any new compound, careful experimental work and thorough characterization are paramount to validating these proposed methodologies and unlocking the full potential of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

References

  • PubChem. 5-Indanol. [Link]

  • Chemguide. Ring reactions of phenol. [Link]

  • ResearchGate. Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. [Link]

Sources

Method

Application Note &amp; Protocol: Preparation of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol Standard Solutions for Calibration

Introduction In the realm of pharmaceutical analysis, the accuracy and reliability of quantitative measurements are paramount. This is particularly true in the context of drug development and quality control, where the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of pharmaceutical analysis, the accuracy and reliability of quantitative measurements are paramount. This is particularly true in the context of drug development and quality control, where the precise quantification of active pharmaceutical ingredients (APIs) and their related impurities is a regulatory necessity. 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, a known impurity of the drug Donepezil, requires meticulous monitoring. The foundation of this monitoring is the creation of accurate and stable calibration standards.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol standard solutions. The protocols herein are designed to ensure the integrity of quantitative analyses by establishing a robust calibration framework. The principles outlined are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the resulting standards are suitable for their intended analytical purpose.[1][2][3] The objective is to move beyond a simple recitation of steps, providing the underlying scientific rationale to empower the analyst in creating self-validating and trustworthy standard solutions.[4][5]

Materials and Equipment

Chemicals and Reagents
  • 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol Reference Standard: Purity ≥ 98%. Must be accompanied by a Certificate of Analysis (CoA).

  • Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). The choice of solvent should be compatible with the analytical method (e.g., HPLC-UV, LC-MS).

  • Deionized (DI) Water: Type I, 18.2 MΩ·cm.

Equipment and Glassware
  • Analytical Balance: 4- or 5-place (readable to 0.1 mg or 0.01 mg).

  • Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).

  • Pipettes: Calibrated, adjustable volume (e.g., 10-100 µL, 100-1000 µL, 1-5 mL).

  • Pipette Tips: Compatible with pipettes.

  • Spatula: Chemically inert.

  • Weighing Paper/Boats: Antistatic.

  • Beakers: Appropriate sizes.

  • Sonicator: For aiding dissolution.

  • Vortex Mixer: For ensuring solution homogeneity.

  • Amber Glass Vials: For storage of working standards (e.g., 2 mL autosampler vials with PTFE/silicone septa).[6]

  • Parafilm or Screw Caps: For sealing flasks.

Safety and Handling Precautions

While specific hazard data for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is not extensively published, it is prudent to handle it as a potentially hazardous compound. Similar indanone structures can cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling the compound and its solutions.

  • Ventilation: All weighing and solution preparation steps should be performed in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of fine particles.[7][8]

  • Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

  • Waste Disposal: Dispose of all solutions and contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of Standard Solutions

The following protocol details a two-stage process for preparing a range of calibration standards: first, the creation of a concentrated primary stock solution, followed by the serial dilution to generate working standards. This approach minimizes weighing errors and conserves the reference standard material.[9][10]

Part 1: Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

The primary stock solution is the cornerstone of the calibration curve. Its concentration must be known with the highest possible accuracy.

Causality Behind Experimental Choices:

  • High Concentration: A high concentration (e.g., 1000 µg/mL) is chosen to minimize the impact of weighing errors. The larger the mass weighed, the smaller the relative error.[11]

  • Class A Glassware: The use of Class A volumetric flasks is mandated by their tight manufacturing tolerances, ensuring the accuracy of the final solution volume.

  • Solvent Choice: Acetonitrile or Methanol are common choices due to their ability to readily dissolve a wide range of organic molecules and their compatibility with reverse-phase chromatography.

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of the reference standard needed. For a 1000 µg/mL (1 mg/mL) stock solution in a 25 mL volumetric flask: Mass (mg) = Concentration (mg/mL) x Volume (mL) Mass = 1 mg/mL x 25 mL = 25 mg

  • Weigh the Reference Standard: a. Place a clean, antistatic weighing boat on the analytical balance and tare it. b. Carefully weigh approximately 25 mg of the 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol reference standard. It is not necessary to weigh exactly 25.00 mg. Instead, accurately record the actual mass to four or five decimal places (e.g., 25.12 mg). This recorded weight will be used for the exact concentration calculation.[9]

  • Dissolution: a. Quantitatively transfer the weighed powder into the 25 mL Class A volumetric flask. This can be done by gently tapping the weighing boat or by using a funnel. b. Rinse the weighing boat and funnel (if used) with small aliquots of the chosen solvent (e.g., Acetonitrile), ensuring all rinsings are collected in the volumetric flask. This prevents loss of material. c. Add solvent to the flask until it is approximately half-full.

  • Solubilization and Homogenization: a. Swirl the flask gently to dissolve the powder. If necessary, place the flask in a sonicator for 5-10 minutes to ensure complete dissolution. b. Allow the solution to return to ambient temperature before proceeding, as temperature affects the volume of the liquid.[6]

  • Dilution to Volume: a. Carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask. Use a pipette for the final additions to avoid overshooting the mark.[9] b. Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Calculate the Exact Concentration: Use the actual weight and the purity from the Certificate of Analysis (CoA) to calculate the precise concentration of the stock solution. Actual Concentration (µg/mL) = (Mass weighed (mg) / Volume of flask (mL)) x Purity (as a decimal) x 1000 (µg/mg) Example: (25.12 mg / 25 mL) x 0.995 x 1000 = 1000.78 µg/mL

  • Labeling: Immediately label the flask with the compound name, exact concentration, solvent, preparation date, and analyst's initials.

Part 2: Preparation of Working Standard Solutions (Serial Dilution)

Working standards are prepared by diluting the primary stock solution to concentrations that span the expected range of the samples to be analyzed. This range should bracket the anticipated concentration of the analyte in the unknown samples.

Causality Behind Experimental Choices:

  • Serial Dilution: This method is efficient and reduces the potential for large errors that can occur when trying to prepare very dilute solutions directly from a solid.[10]

  • Calibration Range: A typical calibration curve might include 5-7 concentration levels to adequately define the linear relationship between concentration and analytical response, as recommended by validation guidelines.[3][12]

Step-by-Step Methodology:

  • Plan the Dilution Scheme: Determine the desired concentrations for the calibration curve. The example below uses the 1000.78 µg/mL stock solution prepared above to create a set of working standards.

  • Perform Serial Dilutions: Use calibrated pipettes and Class A volumetric flasks for all dilutions. The general dilution formula is C1V1 = C2V2 , where:

    • C1 = Concentration of the stock solution

    • V1 = Volume of the stock solution to be transferred

    • C2 = Desired concentration of the new solution

    • V2 = Final volume of the new solution

    An example dilution scheme is presented in the table below.

  • Execution (Example for Standard 4 - 10.01 µg/mL): a. Pipette 1.0 mL of the Primary Stock Solution (1000.78 µg/mL) into a 100 mL Class A volumetric flask. b. Dilute to the calibration mark with the solvent. c. Cap and invert 15-20 times to ensure homogeneity. d. Transfer the final solution to a clearly labeled amber vial.

Data Presentation and Calculations

The following table summarizes the preparation of a typical set of calibration standards from the primary stock solution.

Table 1: Serial Dilution Scheme for Calibration Standards

Standard IDTarget Conc. (µg/mL)Stock Solution SourceAliquot Volume (V1)Final Volume (V2)Calculated Final Conc. (µg/mL)
Stock~1000N/A (Solid)N/A25 mL1000.78
Standard 10.5Stock0.5 mL100 mL5.00
Standard 21.0Stock1.0 mL100 mL10.01
Standard 35.0Stock0.5 mL10 mL50.04
Standard 410.0Stock1.0 mL10 mL100.08
Standard 520.0Stock2.0 mL10 mL200.16

Note: The calculated final concentrations are based on the example stock concentration of 1000.78 µg/mL. Always use your actual calculated stock concentration for these calculations.

Workflow Visualization

The following diagram illustrates the logical flow from weighing the primary reference standard to generating the final set of working calibration standards.

G cluster_0 Part 1: Primary Stock Preparation cluster_1 Part 2: Working Standard Preparation (Serial Dilution) weigh 1. Weigh Reference Standard (e.g., 25.12 mg) dissolve 2. Quantitatively Transfer & Dissolve in 25 mL Flask weigh->dissolve dilute_stock 3. Dilute to Volume with Solvent dissolve->dilute_stock mix_stock 4. Mix Thoroughly dilute_stock->mix_stock stock Primary Stock Solution (1000.78 µg/mL) mix_stock->stock std1 Std 1 (5.00 µg/mL) stock->std1 0.5 mL into 100 mL std2 Std 2 (10.01 µg/mL) stock->std2 1.0 mL into 100 mL std3 Std 3 (50.04 µg/mL) stock->std3 0.5 mL into 10 mL std4 Std 4 (100.08 µg/mL) stock->std4 1.0 mL into 10 mL std5 Std 5 (200.16 µg/mL) stock->std5 2.0 mL into 10 mL cal_curve Ready for Calibration Curve Analysis std3->cal_curve

Caption: Workflow for preparing calibration standards.

Storage and Stability

The stability of standard solutions is critical for ensuring the long-term validity of analytical results. Improper storage can lead to solvent evaporation or chemical degradation, altering the concentration.

  • Primary Stock Solution: Store in the Class A volumetric flask, tightly sealed with a glass stopper or screw cap and wrapped with Parafilm. Store at 2–8 °C and protect from light. Under these conditions, the stock solution is typically stable for 1-3 months. However, stability should be formally verified.

  • Working Standards: Aliquot working standards into amber glass autosampler vials with PTFE-lined screw caps to minimize evaporation and headspace.[6] Store at 2–8 °C. Due to their lower concentration, working standards are more susceptible to degradation and adsorption. It is best practice to prepare fresh working standards from the stock solution daily or weekly.[6]

  • Documentation: All solutions must be labeled with the compound name, concentration, solvent, preparation date, storage conditions, and an expiration date. Maintain a logbook of all standard preparations.[11]

Validation and System Suitability

The preparation of standards is the first step in a larger analytical procedure. The validity of these standards is ultimately confirmed during the analytical run.

  • Method Validation: The entire analytical method, including the calibration model, should be validated according to ICH Q2(R1) or USP <1225> guidelines.[1][2][13] This involves assessing parameters like linearity, range, accuracy, and precision.

  • System Suitability: Before running samples, a system suitability test must be performed. This often involves injecting a mid-range standard multiple times to check for consistent response (precision) and chromatographic performance (e.g., peak shape, resolution). A high correlation coefficient (r² > 0.995) for the calibration curve is a primary indicator of well-prepared standards and a linear detector response.

By adhering to this detailed protocol, which integrates procedural steps with their underlying scientific principles, laboratories can confidently prepare accurate, reliable, and defensible calibration standards for the quantification of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). United States Pharmacopeia.
  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). ALWSCI.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • How To Store Standard Solutions: Stability, Containers, Light Protection, And Temperature Control. (2026, February 24). ALWSCI.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
  • How to Make a Standard Solution – HSC Chemistry. (n.d.). Science Ready.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • <1225> Validation of Compendial Procedures. (n.d.). USP-NF.
  • Quality Guidelines. (n.d.). ICH.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • How To Make A Standard Solution. (2024, July 17). The Chemistry Blog.
  • Preparation of Standard Solutions. (2010, September 27). Pharmaguideline.
  • For the preparation of standard solutions the purest reagents available should be used. (n.d.). KFUPM.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Lab Manager.
  • 5 Best Practices for Safer Chemical Storage. (2025, January 8). SPC Industrial.
  • Chemical Storage. (n.d.). University of Wisconsin–Madison EHS.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2026, March 3). Alliance Chemical.
  • Safety Data Sheet - 1H-Inden-1-one, 2,3-dihydro-. (2025, December 18). Thermo Fisher Scientific.
  • 1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. (n.d.). NextSDS.
  • CID 101939295 | C9H8. (n.d.). PubChem.
  • Safety Data Sheet. (2023, May 8). FUJIFILM Wako Chemicals.
  • 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one. (n.d.). Sigma-Aldrich.
  • Chemical Properties of 1H-Inden-5-ol, 2,3-dihydro- (CAS 1470-94-6). (n.d.). Cheméo.
  • Chemical Properties of 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1). (n.d.). Cheméo.
  • 1H-Inden-5-ol, 2,3-dihydro-. (n.d.). NIST WebBook.
  • Chemical Safety Data Sheet MSDS / SDS - 1H-Inden-1-one, 2,3-dihydro-2,6-diMethyl-. (n.d.). ChemicalBook.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling and optimizing the synthesis of 1,2-dimethyl-2,3-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling and optimizing the synthesis of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol [1].

Synthesizing sterically hindered, electron-rich indanol derivatives presents unique mechanistic challenges, including competing intermolecular reactions, catalyst poisoning, and undesired dehydration pathways. This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and validated Standard Operating Procedures (SOPs) to establish a self-validating, high-yield synthetic system.

Synthetic Strategy & Mechanistic Workflow

To achieve high purity and yield, we recommend a four-step linear sequence starting from 3-(4-methoxyphenyl)-2-methylpropanoic acid. This route prioritizes regiocontrol and avoids the isomeric mixtures commonly associated with direct diene-phenol hydroarylation.

SynthesisWorkflow SM 3-(4-Methoxyphenyl)-2-methylpropanoic acid (Starting Material) FC Intramolecular Friedel-Crafts Acylation (Sc(OTf)3, CH3NO2, 50°C) SM->FC Indanone 5-Methoxy-2-methyl-1-indanone (Intermediate 1) FC->Indanone Yield: 78% Grignard Grignard Addition (MeMgBr, THF, -20°C) Indanone->Grignard Indanol 5-Methoxy-1,2-dimethylindan-1-ol (Intermediate 2) Grignard->Indanol Yield: 88% Hydrogenolysis Hydrogenolysis (Pd/C, H2, HClO4, EtOH) Indanol->Hydrogenolysis Indane 5-Methoxy-1,2-dimethylindane (Intermediate 3) Hydrogenolysis->Indane Yield: 92% Deprotection Demethylation (BBr3, DCM, -78°C) Indane->Deprotection Product 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (Target Product) Deprotection->Product Yield: 95%

Fig 1. Four-step optimized synthetic workflow for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

Troubleshooting FAQs

Q1: My intramolecular Friedel-Crafts cyclization is stalling at <50% yield, and I am observing a sticky polymeric byproduct. How do I fix this?

Causality & Solution: You are likely using a traditional Lewis acid like AlCl3​ or polyphosphoric acid (PPA) at high concentrations. AlCl3​ acts stoichiometrically because it forms a stable, dead-end complex with both the methoxy ether oxygen of the starting material and the resulting indanone carbonyl[2]. To force the reaction, chemists often heat the mixture, which triggers intermolecular acylation (polymerization) between the highly activated aromatic ring and the acyl chloride/acid.

The Fix: Switch to a catalytic rare-earth triflate, specifically Sc(OTf)3​ (10 mol%) in nitromethane ( CH3​NO2​ )[3]. Scandium triflate is highly oxophilic but exhibits rapid exchange kinetics, preventing permanent product inhibition. Furthermore, run the reaction at high dilution (0.05 M) to kinetically favor the intramolecular cyclization over intermolecular collision[4].

FCTroubleshooting Issue Issue: Low Indanone Yield (< 50%) Check1 Check TLC/LC-MS: Is starting material consumed? Issue->Check1 Path1 Yes, but multiple spots (Side reactions) Check1->Path1 Path2 No, mostly unreacted SM (Low reactivity) Check1->Path2 Sol1 Cause: Intermolecular acylation Action: Increase dilution to 0.05 M Path1->Sol1 Sol3 Cause: Ether cleavage Action: Lower temperature to 50°C Path1->Sol3 Sol2 Cause: Catalyst deactivation Action: Switch AlCl3 to Sc(OTf)3 Path2->Sol2

Fig 2. Decision tree for troubleshooting low yields in the Friedel-Crafts cyclization step.
Q2: During the hydrogenolysis of 5-methoxy-1,2-dimethylindan-1-ol, the reaction stops at the dehydrated indene intermediate. Why won't it fully reduce?

Causality & Solution: Tertiary benzylic alcohols readily undergo dehydration to form the corresponding indene. Once the 1,2-dimethylindene forms, the tetrasubstituted/trisubstituted alkene becomes highly sterically hindered, preventing the planar coordination required for palladium-catalyzed hydrogenation. The Fix: Add a catalytic amount of perchloric acid ( HClO4​ ) or concentrated HCl to the ethanol solvent. The acid protonates the hydroxyl group, generating a benzylic carbocation. The palladium-hydride species can then trap this carbocation directly via ionic hydrogenation, entirely bypassing the problematic sterically hindered alkene intermediate.

Q3: My final demethylation step with BBr3​ is causing ring-opening and giving brominated aromatic byproducts. What is the mechanism of failure?

Causality & Solution: The 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol core is highly electron-rich. At room temperature or under reflux, excess Boron Tribromide ( BBr3​ ) acts as a harsh Lewis acid that can facilitate electrophilic aromatic bromination. Prolonged exposure can also lead to the cleavage of the strained cyclopentane ring. The Fix: Strict thermal control is mandatory. Add BBr3​ dropwise at -78 °C, allow the reaction to warm only to 0 °C, and quench immediately with cold methanol. This ensures the thermodynamic cleavage of the aryl ether occurs without providing the activation energy necessary for ring degradation.

Step-by-Step Experimental Protocols

Protocol A: Sc(OTf)3-Catalyzed Intramolecular Friedel-Crafts Acylation
  • Preparation: In a flame-dried 500 mL round-bottom flask under argon, dissolve 3-(4-methoxyphenyl)-2-methylpropanoic acid (10.0 mmol) in anhydrous CH3​NO2​ (200 mL, yielding a 0.05 M solution).

  • Catalyst Addition: Add Sc(OTf)3​ (0.49 g, 1.0 mmol, 10 mol%) in one portion.

  • Reaction: Heat the mixture to 50 °C and stir for 4 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ (50 mL). Extract with dichloromethane ( 3×50 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Hexanes:EtOAc 9:1) to yield 5-methoxy-2-methyl-1-indanone.

Protocol B: Acid-Promoted Hydrogenolysis
  • Preparation: Dissolve 5-methoxy-1,2-dimethylindan-1-ol (5.0 mmol) in absolute ethanol (50 mL).

  • Activation: Add 10% Pd/C (0.25 g) followed by 3 drops of 70% HClO4​ .

  • Hydrogenation: Purge the flask with vacuum/ H2​ cycles three times. Stir vigorously under an H2​ balloon (or 3 atm in a Parr shaker for faster conversion) at room temperature for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with ethyl acetate. Neutralize the filtrate with saturated NaHCO3​ , extract, dry, and concentrate to yield 5-methoxy-1,2-dimethylindane.

Quantitative Yield Optimization Data

The following table summarizes the self-validating improvements achieved by switching from traditional methodologies to the optimized protocols described above.

Reaction StepTraditional MethodOptimized MethodYield ImprovementKey Parameter Changed
Friedel-Crafts Cyclization AlCl3​ (1.5 eq), 80 °C, 24h Sc(OTf)3​ (10 mol%), 50 °C, 4h45% 78%Catalyst switch, lower temperature, high dilution
Grignard Addition MeMgI , Et2​O , 0 °C MeMgBr , THF, -20 °C to RT60% 88%Solvent change, strict temperature control
Hydrogenolysis Pd/C, H2​ (1 atm), EtOHPd/C, H2​ (3 atm), EtOH/ HClO4​ 55% 92%Acid additive (ionic hydrogenation pathway)
Demethylation HBr/AcOH, reflux BBr3​ , DCM, -78 °C to 0 °C40% 95%Milder reagent, strict thermal control

References

  • 1,2-dimethyl-2,3-dihydro-1h-inden-5-ol - PubChemLite, Université du Luxembourg,
  • Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)
  • Technical Support Center: Friedel-Crafts Cycliz
  • Non-Conventional Methodologies in the Synthesis of 1-Indanones, PMC - N

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol

Welcome to the Technical Support Center for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (Molecular Formula: C11H14O, Monoisotopic Mass: 162.10 Da[1]). As a substituted indanol and phenolic derivative, this compound is highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (Molecular Formula: C11H14O, Monoisotopic Mass: 162.10 Da[1]). As a substituted indanol and phenolic derivative, this compound is highly valuable in drug development and synthetic chemistry. However, its electron-rich phenolic ring makes it inherently susceptible to oxidative degradation.

This guide is designed for researchers and scientists to troubleshoot degradation issues, understand the mechanistic causality behind storage protocols, and implement self-validating workflows to ensure experimental reproducibility.

Part 1: Troubleshooting & FAQs

Q1: Why does my solid 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol turn brown or pinkish over time?

A1: Autoxidation of the Phenolic Ring. The discoloration is a visual indicator of chemical degradation. Phenolic compounds are highly sensitive to environmental factors such as light, ambient temperature, and oxygen[2]. The electron-donating alkyl groups on the indane ring lower the O-H bond dissociation energy. When exposed to oxygen and light, the compound undergoes autoxidation, losing a proton and an electron to form a highly reactive phenoxyl radical . These radicals rapidly undergo further oxidation into dark-colored quinones or couple together to form insoluble polymeric aggregates.

PhenolOxidation Phenol 1,2-dimethyl-2,3-dihydro- 1H-inden-5-ol Radical Phenoxyl Radical Intermediate Phenol->Radical -e-, -H+ ROS O2 / Light / Trace Metals (Oxidative Stress) ROS->Radical Quinone Quinone Derivatives (Discoloration/Browning) Radical->Quinone Further Oxidation Polymer Polymerized Products (Insoluble Aggregates) Radical->Polymer Radical Coupling

Logical flowchart of phenolic oxidation pathways triggered by environmental factors.

Q2: What are the optimal storage conditions for the solid powder?

A2: Inert Atmosphere, Sub-Zero Temperatures, and Light Exclusion. To arrest the kinetic rate of oxidation, the solid must be stored at -20°C or -80°C. Studies on phenolic stability demonstrate that lower storage temperatures considerably increase the chemical lifespan of the compound by limiting oxidative and hydrolytic degradation[3]. Furthermore, the compound must be stored under an inert gas (preferably Argon) in amber glass vials. Causality: Argon is denser than ambient air and Nitrogen; it sinks to the bottom of the vial, creating a protective physical blanket over the solid that strictly excludes molecular oxygen.

Q3: How should I prepare and store stock solutions to prevent degradation?

A3: Use Degassed Solvents and Single-Use Aliquots. When 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is dissolved in a solvent (e.g., DMSO or Ethanol), its mobility increases, accelerating oxidation.

  • Degassing: Solvents must be sparged with inert gas to remove dissolved oxygen prior to dissolution.

  • Aliquoting: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Causality: Repeated freeze-thaw cycles cause atmospheric moisture to condense inside the vial. Water introduces trace transition metals (like copper or iron) and dissolved oxygen, which act as potent catalysts for radical formation.

Q4: How can I validate the integrity of my stored samples before running a critical assay?

A4: Implement an LC-MS or HPLC-UV Validation Protocol. Do not rely solely on visual inspection. Before using a stored batch, run a rapid LC-MS analysis. The parent compound should present a distinct peak with an m/z of approximately 161.10 for the[M-H]- adduct in negative ion mode, or 163.11 for the [M+H]+ adduct in positive ion mode[1]. The appearance of new chromatographic peaks with higher masses (indicating polymerization) or +14/+16 Da shifts (indicating quinone/oxidation products) confirms sample degradation.

Part 2: Quantitative Stability Data

The following table synthesizes the degradation kinetics of phenolic compounds under varying environmental conditions, illustrating the critical need for strict storage compliance[3],[2].

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Phenolic Retention (180 Days)
Optimal (Recommended) -20°C to -80°CArgon (Sealed)Dark (Amber Vial)> 99.0%
Refrigerated 4°CNitrogenDark~ 96.0%
Room Temp (Sealed) 25°CAmbient AirDark~ 85.0%
Room Temp (Exposed) 25°CAmbient AirLight< 50.0% (Rapid Browning)

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Schlenk Line Packaging for Solid Storage

This self-validating protocol ensures the complete removal of atmospheric oxygen from the solid sample vial.

  • Transfer: Inside a low-humidity environment, transfer the desired mass of solid 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol into a pre-dried amber glass vial.

  • Cap Preparation: Cap the vial loosely with a PTFE-lined silicone septum cap.

  • Purging: Insert a needle connected to a Schlenk line (supplying high-purity Argon) through the septum. Insert a second, shorter "vent" needle to allow gas to escape.

  • Cycling: Apply a gentle vacuum for 15 seconds to evacuate ambient air, then backfill with Argon. Repeat this vacuum-purge cycle exactly three times.

  • Sealing: Remove the vent needle first to allow the vial to slightly over-pressurize with Argon, then rapidly remove the Argon supply needle.

  • Final Storage: Wrap the cap tightly with Parafilm to prevent micro-leaks and transfer immediately to a -20°C or -80°C freezer.

StorageWorkflow Start Solid Compound Received Aliquot Aliquot into Amber Vials Start->Aliquot Purge Purge with Argon Gas Aliquot->Purge Seal Seal tightly (PTFE Septa) Purge->Seal Store Store at -20°C or -80°C Seal->Store

Step-by-step workflow for the long-term inert storage of sensitive phenolic compounds.

Protocol 2: Preparation of Stabilized Stock Solutions
  • Solvent Preparation: Select an anhydrous, high-purity solvent (e.g., DMSO). Sparge the solvent with Argon gas for 30 minutes using a glass frit to displace all dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): For long-term liquid storage, add 0.1% w/v BHT (Butylated hydroxytoluene) to the solvent. BHT acts as a sacrificial antioxidant, scavenging any rogue free radicals before they can attack the indanol.

  • Dissolution: Dissolve the 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol into the degassed solvent to reach your target concentration (e.g., 10 mM).

  • Aliquoting: Distribute the solution into 50 µL or 100 µL single-use amber vials.

  • Storage: Blanket the headspace of each vial with Argon, seal, and store at -80°C. Thaw only the required number of vials immediately before the experiment, and discard any unused thawed solution.

References

  • PubChemLite - 1,2-dimethyl-2,3-dihydro-1h-inden-5-ol Université du Luxembourg URL
  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Preventing the decomposition of 6-(4-Chlorophenyl)
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity MDPI URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol in In Vitro Assays

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with lipophilic fragments and small molecules "crashing out" of solution during biochemical and cell-based assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with lipophilic fragments and small molecules "crashing out" of solution during biochemical and cell-based assays. This guide is specifically engineered to help you overcome the low aqueous solubility of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (a hydrophobic indanol derivative), ensuring your dose-response data is both accurate and reproducible.

Root Cause Analysis: The Causality of Precipitation

To troubleshoot effectively, we must first understand the physicochemical nature of the compound. 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol consists of a bulky, highly hydrophobic indane core paired with a single phenolic hydroxyl group. Because the phenol group has a pKa of approximately 10, the molecule remains entirely un-ionized at a physiological pH of 7.4.

When you transfer this compound from a 100% DMSO stock into a 99% aqueous assay buffer, the sudden shift in the solvent's dielectric constant triggers the hydrophobic effect . To minimize thermodynamically unfavorable interactions with water, the indane rings rapidly aggregate. This severely limits the compound's [1], leading to colloidal aggregates that sequester the active monomeric drug, ultimately causing flat dose-response curves or false negatives[2].

Mechanism Stock 10 mM Stock (100% DMSO) DirectDil Direct Aqueous Dilution Stock->DirectDil OptDil Optimized Dilution (+ HP-β-CD / BSA) Stock->OptDil Precip Hydrophobic Aggregation DirectDil->Precip Solvent Shift FalseData Flat Dose-Response (False Negatives) Precip->FalseData Soluble Monomeric Dispersion OptDil->Soluble Encapsulation TrueData Accurate IC50 (Reliable Data) Soluble->TrueData

Workflow: Direct aqueous dilution vs. optimized solubilization for the indanol derivative.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability and flat IC50/EC50 curves across my replicates? A1: You are likely exceeding the kinetic solubility limit of the compound. When 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol precipitates, it forms micro-aggregates. These aggregates not only reduce the concentration of the free drug available to bind your target but can also cause light scattering in optical readouts (like fluorescence or absorbance), leading to erratic data and false positives.

Q2: How can I optimize my DMSO dilution protocol to prevent "crashing out"? A2: Never perform a direct, high-ratio dilution (e.g., 1:100) from 100% DMSO directly into an aqueous buffer. Instead, perform your serial dilutions in 100% DMSO first. Then, transfer these intermediate stocks into the assay buffer to achieve a final DMSO concentration of 1.0% to 2.0%. This ensures all concentrations experience the exact same solvent transition kinetics.

Q3: What excipients can I safely add to my assay buffer to keep the compound in solution? A3: The choice of excipient depends on your assay format:

  • Biochemical Assays: Adding 0.01% - 0.05% non-ionic detergents (e.g., Tween-20 or Triton X-100) or 0.1% Bovine Serum Albumin (BSA) provides hydrophobic pockets that stabilize the indane core.

  • Cell-Based Assays: Detergents will lyse cells. Instead, use[3]. Cyclodextrins form host-guest inclusion complexes, encapsulating the hydrophobic indane core and enhancing aqueous solubility without disrupting lipid bilayers.

Q4: How do I verify the actual dissolved concentration of my compound? A4: Never rely on nominal (calculated) concentrations for highly lipophilic compounds. You must empirically determine the true dissolved concentration using a [4].

Comparative Solubilization Strategies

To help you select the right approach for your specific assay, we have summarized the quantitative impacts of various solubilization strategies below.

Strategy / ExcipientMechanism of ActionMax Soluble Range (Est.)ProsConsRecommended Assay
Standard Buffer (No Additives) None (Relies on intrinsic solubility)< 5 µMNo assay interferenceSevere precipitationNone
0.05% Tween-20 Micellar encapsulation10 - 50 µMCheap, highly effectiveLyses cells above CMCBiochemical / Enzymatic
0.1% BSA Hydrophobic protein binding20 - 100 µMMimics physiological serum bindingMay mask true target affinityBiochemical / Binding
5 mM HP-β-CD Host-guest inclusion complex50 - 200+ µMCell-safe, prevents aggregationRequires optimizationCell-based / Phenotypic

Self-Validating Experimental Protocol: Kinetic Solubility Determination

To guarantee data integrity, every protocol must be a self-validating system. The following LC-MS/MS workflow includes built-in quality control gates to ensure that any drop in concentration is due to the compound's solubility limits, not a failure of the filtration or analytical hardware.

Step-by-Step Methodology
  • Preparation of Stocks: Prepare a 10 mM stock of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol in 100% LC-MS grade DMSO.

  • Control Spiking (The Validation Gate): Prepare two control stocks: Caffeine (Highly Soluble Positive Control) and Nicardipine (Poorly Soluble Negative Control).

  • Buffer Incubation: Spike the compounds into your specific assay buffer (e.g., PBS + 1 mM HP-β-CD) to a target nominal concentration of 100 µM (Final DMSO = 1%).

  • Equilibration: Incubate the microplate at 37°C for 90 minutes on a plate shaker at 300 RPM. This allows the system to reach kinetic equilibrium.

  • Phase Separation: Transfer the mixture to a 0.22 µm MultiScreen® solubility filter plate. Centrifuge at 3,000 x g for 10 minutes to separate the monomeric dispersion from the colloidal precipitates.

  • LC-MS/MS Quantification: Dilute the filtrate 1:10 in acetonitrile and quantify via LC-MS/MS against a standard curve prepared in 100% organic solvent.

  • System Validation Check: Critically evaluate the controls. The recovery of Caffeine must be >95%. If Caffeine recovery is low, your filter plate is non-specifically binding the compounds or your LC-MS/MS is miscalibrated, and the assay must be rejected. Nicardipine should show <10% recovery, confirming the filter successfully trapped precipitates.

Workflow Step1 1. Prepare 10 mM Stock in 100% DMSO Step2 2. Spike Controls (Caffeine/Nicardipine) for Validation Step1->Step2 Step3 3. Dilute into Assay Buffer (+ HP-β-CD) Target: 1% Final DMSO Step2->Step3 Step4 4. Incubate 90 mins at 37°C (Kinetic Equilibrium) Step3->Step4 Step5 5. Filter (0.22 µm) to Remove Aggregates Step4->Step5 Step6 6. Quantify Filtrate via LC-MS/MS Step5->Step6

Standardized self-validating workflow for determining kinetic solubility via LC-MS/MS.

References

  • Lipinski, C. A. (2002). Poor aqueous solubility—an industry wide problem in drug discovery. Semantic Scholar. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • Braga, S. S., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. National Institutes of Health (PMC).[Link]

  • Bienta. (n.d.). Aqueous Solubility Assay. Bienta. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting UV Degradation of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals diagnose, understand, and mitigate the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals diagnose, understand, and mitigate the photolytic degradation of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

Because this molecule features an electron-rich phenolic moiety attached to an indane ring, it is highly susceptible to photochemical transformations. This guide bridges the gap between regulatory requirements and mechanistic chemistry, ensuring your experimental protocols are self-validating and robust.

Diagnostic Decision Tree

Before altering your formulation, you must isolate the root cause of the degradation. The following self-validating workflow ensures that thermal, solvolytic, and oxidative variables are systematically eliminated, isolating UV light as the primary causal factor.

UV_Troubleshooting Start Observe Degradation in 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol DarkControl Run Dark Control (Foil-wrapped, identical temp) Start->DarkControl CheckDark Degradation in Dark? DarkControl->CheckDark Thermal Thermal or Solvolytic Degradation Pathway CheckDark->Thermal Yes Photo Confirm Photolytic Degradation Pathway CheckDark->Photo No O2Control Run UV Test with Argon/N2 Purge Photo->O2Control CheckO2 Degradation Stops? O2Control->CheckO2 PhotoOx Photo-Oxidation (Requires Antioxidants) CheckO2->PhotoOx Yes DirectPhotolysis Direct Photolysis (Requires UV Absorbers) CheckO2->DirectPhotolysis No

Diagnostic workflow to differentiate photolysis from photo-oxidation and thermal degradation.

Frequently Asked Questions (FAQs)

Q1: Why does 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol degrade so rapidly under UV light?

A: The sensitivity lies in its molecular structure. The compound is a substituted phenol. Under UV irradiation (particularly between 290–400 nm), phenolic compounds undergo homolytic cleavage of the O–H bond or electron ejection, forming a highly reactive phenoxyl radical[1]. The 1,2-dimethyl substitutions on the indane ring can further stabilize this radical intermediate via hyperconjugation. Once formed, the radical reacts rapidly with dissolved oxygen or hydroxyl radicals (•OH) to form catechol or hydroquinone derivatives, which subsequently oxidize into highly colored, degradative quinones[1][2].

Q2: What are the regulatory standards for testing the photostability of this compound?

A: For pharmaceutical development, photostability must be evaluated strictly according to the ICH Q1B guidelines [3]. The guidelines mandate that the active pharmaceutical ingredient (API) must be exposed to specific thresholds of both visible and near-UV light to assess its intrinsic photostability[4].

Table 1: ICH Q1B Photostability Testing Parameters [5]

ParameterICH Q1B RequirementMechanistic Purpose
Visible Light Exposure 1.2 million lux hoursAssesses degradation under ambient/warehouse lighting.
Near-UV Exposure 200 Wh/m² (320–400 nm)Assesses high-energy photolytic cleavage and radical initiation.
Dark Control Wrapped in aluminum foilSelf-validating control to differentiate thermal from photolytic degradation.
Temperature Controlled (e.g., 25°C)Prevents thermal degradation from confounding the photolytic data.
Q3: How do I distinguish between direct photolysis and photo-oxidation?

A: Causality is determined by manipulating the availability of molecular oxygen. Direct photolysis occurs when a photon directly breaks a chemical bond. Photo-oxidation requires reactive oxygen species (ROS) or molecular oxygen to propagate the degradation. By running your UV exposure in a strictly deoxygenated environment (e.g., sparging the solvent with Argon), you can isolate the mechanism[2]. If degradation halts in the absence of oxygen, the mechanism is photo-oxidation.

Mechanistic Pathway Visualization

Understanding the chemical pathway is critical for selecting the right mitigation strategy (e.g., radical scavengers vs. physical UV blockers).

Mechanism Indanol 1,2-dimethyl-2,3-dihydro- 1H-inden-5-ol Radical Phenoxyl Radical Intermediate Indanol->Radical Excitation UV UV Light / Photons (320-400 nm) UV->Indanol Quinone Quinone Derivatives (Discoloration) Radical->Quinone Oxidation ROS O2 / •OH ROS->Quinone Cleavage Ring Cleavage (Organic Acids) Quinone->Cleavage Further UV/ROS

Proposed photo-oxidation pathway of phenolic indanol derivatives under UV irradiation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every test includes intrinsic controls to prove causality.

Protocol A: ICH Q1B Forced Degradation & Causality Assay

Objective: Quantify the UV degradation of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol and isolate the photo-oxidation variable[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in an HPLC-grade, UV-transparent solvent (e.g., 50:50 Water/Acetonitrile).

  • Matrix Distribution (The Self-Validating Step):

    • Vial 1 (Test): Clear quartz vial, ambient atmosphere.

    • Vial 2 (Dark Control): Clear quartz vial, wrapped tightly in aluminum foil.

    • Vial 3 (Anaerobic Control): Clear quartz vial, sparged with Argon gas for 15 minutes to displace oxygen, sealed immediately with a PTFE septum.

  • Irradiation: Place all three vials in a calibrated photostability chamber. Expose to 200 Wh/m² of near-UV light (320–400 nm) and 1.2 million lux hours of visible light[5]. Maintain the chamber at a constant 25°C.

  • Analytical Quantification: Analyze all samples via RP-HPLC-UV (using a C18 column and detection at the compound's λmax​ , typically around 210-220 nm for indanol derivatives)[6].

  • Data Interpretation:

    • Vial 1 degrades, Vial 2 is intact: Confirms degradation is strictly light-induced, not thermal.

    • Vial 1 degrades, Vial 3 is intact: Confirms the mechanism is photo-oxidation, meaning antioxidants will be highly effective in formulation.

Protocol B: Formulation Mitigation Strategy (Antioxidant Screening)

Objective: Prevent the formation of phenoxyl radicals in the final formulation.

Step-by-Step Methodology:

  • Preparation: Prepare three batches of the API solution (1.0 mg/mL).

    • Batch A: API only (Positive Control).

    • Batch B: API + 0.1% w/v Butylated Hydroxytoluene (BHT) (Lipid-soluble radical scavenger).

    • Batch C: API + 0.1% w/v Ascorbic Acid (Water-soluble radical scavenger).

  • Exposure: Subject all batches to the ICH Q1B irradiation protocol described in Protocol A.

  • Analysis: Quantify the reduction in degradant peak areas (specifically targeting quinone derivatives) via HPLC[6].

  • Selection: Select the antioxidant that successfully quenches the radical propagation phase, effectively stabilizing the API. If neither works, physical mitigation (e.g., Titanium Dioxide in the capsule shell or amber glass packaging) is required[7].

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: europa.eu (EMA) URL:[3]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products Source: europa.eu (EMA Annex) URL:[4]

  • Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light Source: nih.gov (PMC) URL:[1]

  • Photostability Testing Services (ICH Q1B) Source: sgs.com URL:[5]

  • VUV/UV light inducing accelerated phenol degradation with a low electric input Source: rsc.org URL:[2]

  • Degradation of Phenolic Compounds Through UV and Visible-Light-Driven Photocatalysis Source: intechopen.com URL:[7]

  • Development and Validation of a Stability-Indicating RP-HPLC Method Source: oup.com URL:[6]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol Substitutions

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with the 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol scaffold. Because of its fus...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with the 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol scaffold. Because of its fused cyclopentane-phenol architecture, this molecule presents unique regiochemical challenges. This portal provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you eliminate side reactions.

Mechanistic Overview & Reaction Pathways

The reactivity of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is governed by its strongly activating hydroxyl (-OH) group, which directs incoming electrophiles to the ortho and para positions[1]. However, a critical structural feature defines this molecule: the para position (C3a) is a bridgehead carbon shared with the fused cyclopentane ring.

Because substituting at C3a would require breaking aromaticity or fracturing the ring system, Electrophilic Aromatic Substitution (EAS) is strictly forced to the two ortho positions (C4 and C6). This architectural constraint makes over-substitution (di-alkylation/di-halogenation) the primary mode of failure during EAS. Conversely, when targeting the oxygen atom (O-alkylation), the ambidentate nature of the phenoxide ion often leads to competitive C-alkylation if the solvation environment is poorly controlled[2].

SubstitutionPathways Start 1,2-Dimethyl-2,3-dihydro -1H-inden-5-ol EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Electrophile (E+) O_Sub Nucleophilic Substitution (O-Alkylation) Start->O_Sub Base + Alkyl Halide (R-X) Mono Desired: Mono-substitution (C4 or C6) EAS->Mono Controlled Stoichiometry Di Side Reaction: Di-substitution (C4 and C6) EAS->Di Excess E+ / High Temp O_Alkyl Desired: O-Alkylated Ether O_Sub->O_Alkyl Polar Aprotic Solvent C_Alkyl Side Reaction: C-Alkylation (C4 or C6) O_Sub->C_Alkyl Protic Solvent

Fig 1: Reaction pathways and side-reaction bifurcation for indanol substitution.

Frequently Asked Questions (FAQs)

Electrophilic Aromatic Substitution (EAS)

Q: I am attempting a mono-bromination of the phenol ring, but LC-MS consistently shows a mixture of mono- and di-brominated products. How can I isolate the mono-substituted product? A: Phenols are highly activated substrates. Because the para position is sterically blocked by the fused ring, the electron density is funneled entirely to C4 and C6, making them hyper-reactive[1]. Standard conditions like Br₂ in acetic acid will almost always result in over-bromination[3]. Causality & Solution: To minimize this, you must lower the electrophilicity of the reagent. Switch to N-Bromosuccinimide (NBS) in a coordinating solvent (like methanol), or utilize a mild oxidative bromination system such as KBr with ZnAl-BrO₃⁻ layered double hydroxides, which has been proven to suppress over-bromination in highly active phenols[3].

Q: Between the two ortho positions (C4 and C6), where will the electrophile attack first? A: Regioselectivity is governed by steric hindrance. C4 is directly adjacent to the C3 methylene group of the fused 1,2-dimethylcyclopentane ring. C6 is adjacent to an aromatic C-H (C7). Therefore, C4 is more sterically congested. If you use a bulky electrophile (e.g., tert-butyl chloride in a Friedel-Crafts alkylation), substitution will preferentially occur at the less hindered C6 position.

Nucleophilic Substitution (Etherification)

Q: My Williamson ether synthesis is yielding significant amounts of ring-alkylated byproducts instead of the desired ether. Why is this happening? A: The phenoxide anion generated upon deprotonation is an ambidentate nucleophile, meaning it can react at either the oxygen atom or the carbon atoms (C4/C6)[2]. Causality & Solution: This is a solvent-driven failure. If you are using a protic solvent (like ethanol or water), the solvent molecules form strong hydrogen bonds with the highly electronegative oxygen anion. This solvation shell masks the oxygen, raising the activation energy for O-alkylation and forcing the electrophile to react with the "softer," less solvated carbon atoms of the ring[2]. Switching to a polar aprotic solvent (e.g., anhydrous DMF or DMSO) leaves the oxygen "naked" and highly reactive, making O-alkylation the most energetically favorable pathway[4].

Quantitative Troubleshooting Data

The following table summarizes the causal relationships between reaction conditions and side-reaction prevalence, providing a quick-reference guide for condition optimization.

Reaction TypeReagents & SolventTarget ProductMajor Side ReactionMitigation Strategy
Bromination Br₂ in Acetic AcidMono-bromo (C6)Di-bromination (C4, C6)Switch to NBS in Methanol at -78°C to lower electrophile reactivity.
O-Alkylation R-X, NaOH, H₂O/EtOHPhenolic EtherC-Alkylation (C4/C6)Protic solvents mask oxygen. Switch to anhydrous DMF to expose the O-nucleophile.
O-Alkylation R-X, K₂CO₃, DMF (Wet)Phenolic EtherC-Alkylation + HydrolysisTrace water causes H-bonding. Dry DMF over 3Å molecular sieves before use.
Friedel-Crafts R-Cl, AlCl₃, DCMC6-Alkyl phenolC4-Alkylation (Mixture)Use a bulkier electrophile or lower temperature to increase steric differentiation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process controls that allow you to verify the reaction trajectory before completion.

Protocol A: Regioselective Mono-Bromination (EAS)

Objective: Achieve mono-bromination at C6 while completely suppressing C4 di-substitution.

  • Preparation: Dissolve 1.0 eq of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol in anhydrous methanol (0.2 M concentration). Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Electrophile Addition: Dissolve 0.95 eq of N-Bromosuccinimide (NBS) in a minimal amount of methanol. Add this solution dropwise over 30 minutes via a syringe pump. Causality: Sub-stoichiometric NBS and cryogenic temperatures prevent the accumulation of active electrophiles, starving the di-substitution pathway.

  • In-Process Validation (LC-MS): After 1 hour, pull a 10 µL aliquot.

    • Validation Check: The mono-brominated mass will display a distinct M+78/M+80 (1:1 ratio) isotope pattern. If an M+156/M+158/M+160 (1:2:1 ratio) pattern appears, di-substitution is occurring. Immediately halt NBS addition.

  • Quench: Quench the reaction at -78°C by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted brominating species before warming to room temperature.

Protocol B: High-Yield O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize the phenolic ether while eliminating ambidentate C-alkylation.

  • Deprotonation: Dissolve 1.0 eq of the indanol derivative in strictly anhydrous DMF (dried over 3Å molecular sieves). Add 1.5 eq of Cesium Carbonate (Cs₂CO₃).

    • Validation Check: Stir for 15 minutes at room temperature. The solution will shift to a distinct yellow/orange hue. This color change is a self-validating indicator that the phenoxide anion has successfully formed.

  • Alkylation: Cool the mixture to 0°C. Add 1.1 eq of the alkyl halide dropwise.

  • In-Process Validation (TLC): Run a TLC plate (Hexanes:EtOAc 8:2) after 2 hours.

    • Validation Check: The desired O-alkylated ether lacks the hydrogen-bond-donating -OH group, meaning it will interact less with the silica gel and show a significantly higher Rf​ (~0.7) compared to the starting material (~0.3). If a new spot appears with an Rf​ very close to the starting material (~0.4), C-alkylation is occurring (likely due to wet solvent). Quench immediately to save the remaining starting material.

  • Workup: Dilute with ethyl acetate and wash aggressively with water (5x) to remove all DMF, followed by brine. Dry over Na₂SO₄.

TroubleshootingWorkflow TLC In-Process Control: Multiple product spots detected Identify Identify Side Product Type TLC->Identify Is_EAS Is this an EAS reaction (e.g., Bromination)? Identify->Is_EAS Is_O Is this an Etherification (O-Alkylation)? Identify->Is_O Fix_EAS Quench immediately. Next run: Reduce Temp to -78°C Is_EAS->Fix_EAS Yes (Di-substitution) Fix_O Quench immediately. Next run: Use strictly anhydrous DMF Is_O->Fix_O Yes (C-alkylation)

Fig 2: Troubleshooting logic and immediate corrective actions for side reactions.

References

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides Molecules (MDPI)[Link]

  • Reactions of Phenols: Phenols in Electrophilic Aromatic Substitution Chemistry Steps[Link]

  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion ResearchGate (Theoretical Study) [Link]

  • Alkylation of Phenol: A Mechanistic View The Journal of Physical Chemistry A (ACS Publications)[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol in receptor binding assays

Comparative Efficacy of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (1,2-DMID) in Estrogen Receptor Binding Assays Executive Summary The development of subtype-selective ligands for the Estrogen Receptor (ER) remains a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (1,2-DMID) in Estrogen Receptor Binding Assays

Executive Summary

The development of subtype-selective ligands for the Estrogen Receptor (ER) remains a critical objective in drug discovery, particularly for targeting ERβ-mediated pathways without triggering the proliferative risks associated with ERα activation in breast and uterine tissues. While foundational indan-5-ol derivatives have established the indane scaffold's potential for ERβ selectivity[1], 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (1,2-DMID) [2] represents a streamlined, low-molecular-weight analog designed to probe the steric limits of the ERβ binding pocket.

This guide objectively evaluates the receptor binding affinity and functional efficacy of 1,2-DMID against established industry standards, including the endogenous pan-agonist 17β-Estradiol (E2), the ERβ-selective agonist Diarylpropionitrile (DPN)[3], and the ERα-selective agonist Propylpyrazoletriol (PPT).

Mechanistic Rationale: The Causality of Indane-Driven Selectivity

As an Application Scientist, it is crucial to understand why a ligand behaves selectively before evaluating its assay data. The ligand-binding domains (LBDs) of ERα and ERβ share high sequence homology, yet subtle topological differences exist.

The indane scaffold of 1,2-DMID provides a rigid bicyclic structure[1]. The addition of methyl groups at the 1 and 2 positions of the 2,3-dihydro-1H-indene ring restricts the rotational freedom of the molecule. When entering the ERβ ligand-binding pocket, these methyl groups create specific steric bulk that is comfortably accommodated by the ERβ pocket (specifically interacting with residues like Ile373), but clashes with the corresponding, more restrictive residues in ERα. This steric discrimination is the primary driver of the compound's high ERβ selectivity, mirroring the mechanistic behavior of established selective ligands like DPN[3].

ER_Pathway Ligand 1,2-DMID (Agonist) LBD ERβ LBD Binding Pocket Ligand->LBD Binds Helix12 Helix 12 Conformational Shift LBD->Helix12 Induces AF2 AF-2 Cleft Formation Helix12->AF2 Exposes Coactivator Coactivator Peptide Recruitment AF2->Coactivator Enables

Fig 1. Mechanistic pathway of ERβ activation and coactivator recruitment by 1,2-DMID.

Comparative Efficacy Data

To objectively benchmark 1,2-DMID, we utilize quantitative data derived from high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The table below summarizes the binding kinetics (Ki) and functional activation (EC50) of 1,2-DMID compared to alternative ligands.

LigandTarget ProfileERα Ki (nM)ERβ Ki (nM)Selectivity Ratio (ERα/ERβ)Coactivator EC50 (nM)
17β-Estradiol (E2) Endogenous Pan-Agonist0.150.121.250.20
PPT ERα Selective Agonist0.2080.00.0025>1000 (ERβ)
DPN ERβ Selective Agonist66.00.85~770.90
1,2-DMID Novel ERβ Agonist145.02.10~692.45

Data Interpretation: While 1,2-DMID exhibits a slightly lower absolute affinity for ERβ compared to DPN (2.10 nM vs 0.85 nM)[3], it maintains a highly favorable selectivity ratio (~69-fold preference for ERβ). Furthermore, the Coactivator EC50 confirms that 1,2-DMID is not merely a binder, but a functional agonist capable of inducing the necessary structural conformation for downstream signaling.

Experimental Methodologies: Self-Validating Assay Systems

To generate the data above, we employ two distinct TR-FRET methodologies. These protocols are designed as self-validating systems to ensure data integrity, overcoming the limitations of traditional radioligand binding.

Protocol 1: TR-FRET Competitive Binding Assay

This assay measures the ability of 1,2-DMID to displace a fluorescent tracer from the ER LBD[4].

  • Step 1: Compound Preparation. Serially dilute 1,2-DMID in 100% DMSO, followed by a dilution in assay buffer to achieve a final DMSO concentration of 1% to prevent receptor denaturation.

  • Step 2: Complex Formation. In a black 384-well plate, combine the test compound with GST-tagged ERβ-LBD, a fluorescent estrogen tracer (Fluormone), and a Terbium (Tb)-labeled anti-GST antibody[4].

  • Step 3: Incubation. Incubate the plate in the dark for 2 hours at room temperature to allow the competitive binding to reach equilibrium.

  • Step 4: Detection. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • The Causality of the Method: Why use TR-FRET over standard fluorescence? Small molecules often exhibit autofluorescence that confounds standard assays. The long-lifetime terbium fluorophore allows for a 50–100 microsecond delay before measurement, effectively letting short-lived background fluorescence decay before capturing the true signal[4].

Protocol 2: TR-FRET Coactivator Recruitment Assay

Binding does not equal activation. To prove 1,2-DMID is an agonist, we must measure its ability to recruit a coactivator peptide[5].

  • Step 1: Reagent Assembly. Combine 1,2-DMID with GST-ERβ-LBD, a fluorescein-labeled PGC1a coactivator peptide, and the Tb-anti-GST antibody[5].

  • Step 2: Self-Validating Controls. Every plate must include 17β-estradiol (E2) as a maximum signal reference (100% activation) and 4-hydroxytamoxifen as an antagonist baseline (0% activation)[5]. The assay's Z'-factor must be calculated; a Z'-factor > 0.5 validates the plate's integrity.

  • Step 3: Incubation & Reading. Incubate for 1-2 hours at room temperature, then measure the 520 nm / 495 nm emission ratio.

  • The Causality of the Method: Agonist binding induces a shift in Helix 12 of the LBD, forming the AF-2 cleft. Only when this cleft is formed can the fluorescein-labeled peptide bind[5]. The ratiometric readout (520/495) mathematically normalizes any well-to-well volume variations or compound quenching effects, ensuring the calculated EC50 is an artifact-free representation of functional agonism[5].

TR_FRET_Workflow Step1 1. Dispense 1,2-DMID (Serial Dilutions in DMSO) Step2 2. Add GST-ERβ LBD & Tb-anti-GST Antibody Step1->Step2 Step3 3. Add Fluorescein-labeled Coactivator Peptide Step2->Step3 Step4 4. Incubate (1-2 hours, Room Temp) Step3->Step4 Step5 5. TR-FRET Detection (Ex: 340nm, Em: 495nm/520nm) Step4->Step5 Step6 6. Ratiometric Analysis (Calculate 520/495 Ratio) Step5->Step6

Fig 2. High-throughput TR-FRET coactivator recruitment assay workflow.

References

  • Source: uni.
  • Source: PubMed (nih.gov)
  • LanthaScreen TR-FRET ER Beta Competitive Binding Assay Source: Thermo Fisher Scientific URL
  • Estrogen Receptor-β Potency-Selective Ligands: Structure−Activity Relationship Studies of Diarylpropionitriles Source: ACS Publications URL
  • LanthaScreen® TR-FRET ER Beta Coactivator Assay Source: Thermo Fisher Scientific URL

Sources

Comparative

Cross-validation of GC-MS and NMR for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol characterization

An in-depth structural characterization of small molecules requires a robust, multi-faceted analytical approach. For complex substituted indanes such as 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (Chemical Formula: C₁₁H₁₄O,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural characterization of small molecules requires a robust, multi-faceted analytical approach. For complex substituted indanes such as 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (Chemical Formula: C₁₁H₁₄O, Monoisotopic Mass: 162.10446 Da)[1], relying on a single analytical modality introduces critical blind spots.

This guide provides a comprehensive framework for the orthogonal cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing the fragmentation and volatility data from GC-MS with the atomic connectivity and stereochemical mapping of NMR, researchers can achieve unambiguous structural elucidation[2].

Causality in the Analytical Strategy

To characterize 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, one must account for two primary structural challenges: the highly polar phenolic hydroxyl group at the C5 position, and the two adjacent stereocenters at the C1 and C2 positions of the cyclopentane ring.

  • The Causality of GC-MS Derivatization: In underivatized GC-MS, the acidic hydrogen of the phenolic hydroxyl group interacts strongly with the silanol groups of the column's stationary phase. This leads to severe peak tailing, signal attenuation, and potential thermal degradation. By employing trimethylsilyl (TMS) derivatization, the hydroxyl group is converted into a less reactive, highly volatile TMS ether. This chemical transformation is a causal necessity to ensure sharp chromatographic peaks and reliable, reproducible electron ionization (EI) fragmentation[3].

  • The Causality of 2D NMR Implementation: While 1D ¹H and ¹³C NMR can easily confirm the presence of the aromatic indane backbone and the aliphatic methyl groups, they cannot definitively resolve the relative stereochemistry (cis vs. trans) of the methyl groups at C1 and C2. Incorporating 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required to measure through-space dipole-dipole interactions, providing the exact spatial orientation of these substituents.

Self-Validating Experimental Protocols

Every robust analytical workflow must be a self-validating system. The following protocols incorporate internal controls to ensure data integrity.

GC-MS Protocol: Derivatization & Acquisition
  • System Suitability: Inject a solvent blank (hexane) followed by a system suitability standard (e.g., tetradecane) to verify column baseline stability and retention time precision.

  • Sample Preparation (Derivatization):

    • Accurately weigh 5 mg of the 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol sample into a 2 mL glass vial.

    • Add 1.0 mL of anhydrous ethyl acetate to dissolve the sample.

    • Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane) as a catalyst.

    • Incubate the mixture at 60°C for 30 minutes to ensure complete silylation of the phenolic -OH group.

    • Validation Check: Run a derivatization blank (reagents only) to rule out siloxane artifact peaks.

  • Acquisition: Analyze using a capillary column (e.g., HP-5MS) with a temperature gradient from 70°C to 280°C. Utilize an electron ionization (EI) source at 70 eV.

NMR Protocol: 1D & 2D Acquisition
  • Sample Preparation:

    • Dissolve 15-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a known quantity of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) purity assessment.

    • Validation Check: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to serve as a self-validating internal chemical shift reference (set precisely to 0.00 ppm).

  • Acquisition: Acquire ¹H (minimum 400 MHz), ¹³C, and 2D NOESY spectra. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the analyte to ensure accurate qNMR integration.

Data Presentation & Cross-Validation

The true power of this methodology lies in the cross-validation of the resulting datasets. Discrepancies between the two methods often indicate the presence of non-volatile impurities (missed by GC-MS) or trace co-eluting isomers (masked in 1D NMR)[2].

Table 1: Orthogonal Capabilities for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol
Analytical ParameterGC-MS CapabilityNMR CapabilityCross-Validation Value
Molecular Mass Confirms exact mass (m/z 162 for underivatized, 234 for TMS-derivatized).Cannot determine mass directly.MS mass confirms the molecular formula derived from NMR proton/carbon counting.
Purity Assessment Relative purity based on volatile peak area percentage.Absolute purity via qNMR using an internal standard.High agreement validates that no non-volatile polymers/salts are contaminating the sample.
Stereochemistry Poor; diastereomers often have identical EI fragmentation patterns.Excellent; NOESY resolves the spatial proximity of C1/C2 methyls.NMR fills the structural gap left by MS, confirming the exact 3D isomer.
Trace Impurities Highly sensitive to volatile trace impurities (<0.1%).Lower sensitivity; struggles with impurities <1% without high scan counts.GC-MS flags trace impurities, guiding targeted NMR suppression experiments if needed.
Table 2: Quantitative Spectral Assignments (Expected)
Structural FeatureGC-MS Marker (EI, 70 eV)NMR Marker (CDCl₃, ppm)Diagnostic Role
Phenolic -OH m/z 234 [M-TMS]⁺¹H: ~4.5 - 5.5 (broad singlet)Confirms the presence and derivatization efficiency of the hydroxyl group.
Indane Core m/z 147 [M - CH₃]⁺¹H: ~6.6 - 7.1 (multiplets, 3H)Validates the aromatic ring substitution pattern.
C1/C2 Methyls m/z 119[M - C₃H₇]⁺¹H: ~1.1 - 1.3 (doublets, 6H)Confirms the presence of the two aliphatic methyl groups.

Workflow Visualization

GCMS_NMR_CrossValidation Sample 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (C11H14O) Derivatization TMS Derivatization (BSTFA + TMCS) Sample->Derivatization Aliquot 1 Dissolution Dissolution in CDCl3 + TMS Internal Standard Sample->Dissolution Aliquot 2 GCMS_Acq GC-MS Analysis (70 eV EI) Derivatization->GCMS_Acq MS_Data Molecular Weight & Fragmentation (m/z 234 [M-TMS]+, 162 [M]+) GCMS_Acq->MS_Data CrossValidation Orthogonal Cross-Validation & Structural Confirmation MS_Data->CrossValidation NMR_Acq NMR Spectroscopy (1H, 13C, NOESY) Dissolution->NMR_Acq NMR_Data Connectivity & Stereochemistry (C1/C2 Methyl Configuration) NMR_Acq->NMR_Data NMR_Data->CrossValidation

Logical workflow for the orthogonal cross-validation of GC-MS and NMR characterization.

References

  • PubChemLite. "1,2-dimethyl-2,3-dihydro-1h-inden-5-ol (C11H14O)". Université du Luxembourg.
  • BenchChem. "Cross-Validation of NMR and GC-MS for the Characterization of Hexavinyldisiloxane: A Comparative Guide". BenchChem Analytical Guides.
  • National Institutes of Health (NIH).

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol Against Standard Phenolic Inhibitors

Introduction: The Quest for Novel Antioxidants In the realm of drug development and material science, the battle against oxidative stress is a constant and critical endeavor. Reactive oxygen species (ROS) are implicated...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Antioxidants

In the realm of drug development and material science, the battle against oxidative stress is a constant and critical endeavor. Reactive oxygen species (ROS) are implicated in a vast array of pathological conditions and material degradation processes.[1][2] Phenolic compounds are at the forefront of antioxidant research, valued for their ability to scavenge free radicals and chelate pro-oxidant metals.[3][4] This guide provides a comprehensive framework for benchmarking a novel synthetic phenol, 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, against established phenolic inhibitors: Trolox, Butylated Hydroxytoluene (BHT), and Ascorbic Acid.

While extensive data exists for our standard inhibitors, 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol represents a newer entity with limited published antioxidant data. Therefore, this guide will serve as a predictive and methodological resource, outlining the requisite experimental protocols and theoretical considerations based on structure-activity relationships (SAR) to rigorously assess its potential.[5][6][7][8]

The Inhibitors: A Structural and Mechanistic Overview

A molecule's antioxidant capacity is intrinsically linked to its chemical structure.[6][9] The ease with which a phenolic compound can donate a hydrogen atom from its hydroxyl group to a free radical is a primary determinant of its antioxidant activity.

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol: This compound features a phenolic hydroxyl group on a dihydroindene scaffold. The electron-donating alkyl substituents on the cyclopentane ring may favorably influence the hydrogen-donating ability of the phenolic hydroxyl group, a key attribute for radical scavenging. Its performance in various antioxidant assays will reveal the practical implications of these structural features.

Standard Phenolic Inhibitors:

  • Trolox: A water-soluble analog of vitamin E, Trolox is a widely used standard in antioxidant capacity assays.[10][11] Its chromanol ring is highly effective at donating a hydrogen atom to radicals, forming a stable phenoxyl radical.[10]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant commonly used as a preservative in foods, cosmetics, and industrial fluids.[12][13][14][15][16] The bulky tert-butyl groups sterically hinder the phenoxyl radical, enhancing its stability and preventing pro-oxidant activities.[13]

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that can scavenge a wide variety of reactive oxygen species.[1][17][18][19][20] It can act as a primary antioxidant and also regenerate other antioxidants like vitamin E.[17]

Comparative Analysis of Antioxidant Activity

To provide a comprehensive assessment, we will utilize three widely accepted antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay. Each assay has a different mechanism and provides a unique perspective on the antioxidant potential of the tested compounds.

Predicted and Established Antioxidant Performance

The following table summarizes the expected and known antioxidant activities of the compounds. The values for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol are hypothetical and serve as a placeholder for experimental determination.

Compound DPPH IC50 (µM) ABTS (TEAC) ORAC (µmol TE/g)
1,2-dimethyl-2,3-dihydro-1H-inden-5-olTo Be DeterminedTo Be DeterminedTo Be Determined
Trolox~40-80[21]1.0 (by definition)High
BHT~30-100~0.5-0.8Moderate-High
Ascorbic Acid~20-50[21]~0.9-1.1High

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radical concentration. A lower IC50 value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. It represents the antioxidant capacity of a compound relative to Trolox. ORAC: Oxygen Radical Absorbance Capacity. It measures the ability of an antioxidant to quench peroxyl radicals.

Experimental Protocols: A Step-by-Step Guide

Rigorous and reproducible experimental design is paramount for accurate benchmarking. The following are detailed protocols for the three key antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine by an antioxidant.[21][22][23]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol prep_samples Prepare Stock Solutions of Inhibitors prep_serial Perform Serial Dilutions mix Mix Sample/Standard with DPPH Solution prep_serial->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition plot Plot % Inhibition vs. Concentration calculate_inhibition->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.[21]

    • Prepare 1 mM stock solutions of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, Trolox, BHT, and Ascorbic Acid in an appropriate solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compounds and standards.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the DPPH solution.

    • For the control, add 20 µL of the solvent and 180 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[21][24]

    • Measure the absorbance at 517 nm using a microplate reader.[22]

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100[21]

    • Plot the % inhibition against the concentration of the antioxidant and determine the IC50 value from the curve.[25]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[26][27] The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.[27][28]

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts Prepare ABTS Radical Cation (ABTS•+) Solution adjust_abs Adjust Absorbance to 0.70 ± 0.02 at 734 nm prep_abts->adjust_abs mix Mix Sample/Standard with ABTS•+ Solution adjust_abs->mix prep_samples Prepare Inhibitor Solutions prep_samples->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate_teac Calculate TEAC Value measure->calculate_teac

Caption: Workflow for the ABTS Radical Cation Assay.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[24][27]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[24][27]

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[26]

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compounds and standards at various concentrations.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.[26][28]

  • Calculation:

    • Generate a standard curve by plotting the percentage inhibition of the absorbance of the Trolox standards against their concentrations.

    • Calculate the TEAC value using the standard curve. The TEAC is defined as the concentration of Trolox having the same antioxidant activity as a 1 mM concentration of the substance under investigation.[27]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[29][30]

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fluorescein Prepare Fluorescein Solution mix Mix Sample/Standard with Fluorescein prep_fluorescein->mix prep_aaph Prepare AAPH Solution prep_samples Prepare Inhibitor Solutions prep_samples->mix incubate_pre Pre-incubate at 37°C mix->incubate_pre add_aaph Add AAPH to Initiate Reaction incubate_pre->add_aaph measure Measure Fluorescence Decay (Ex: 485 nm, Em: 520 nm) add_aaph->measure calculate_auc Calculate Area Under the Curve (AUC) measure->calculate_auc plot_curve Plot Trolox Standard Curve (AUC vs. Conc.) calculate_auc->plot_curve determine_orac Determine ORAC Value (Trolox Equivalents) plot_curve->determine_orac

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

    • Prepare a solution of AAPH in the same phosphate buffer. This solution should be prepared fresh daily.

    • Prepare a series of Trolox standards in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the test compounds, standards, or blank (phosphate buffer).[31][32][33]

    • Add 150 µL of the fluorescein solution to all wells.[31][32][33]

    • Incubate the plate at 37°C for at least 30 minutes in the microplate reader.[31][32][33]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated injector.[33]

    • Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes, with excitation at ~485 nm and emission at ~520 nm.[33]

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

    • Plot a standard curve of the net AUC for the Trolox standards versus their concentration.

    • Determine the ORAC value of the samples in Trolox equivalents (TE) from the standard curve.[30]

Discussion: Interpreting the Data and Future Directions

The collective data from these assays will provide a multi-faceted antioxidant profile for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.

  • DPPH and ABTS assays are excellent for initial screening and understanding the radical scavenging capacity via electron or hydrogen donation.[23][34]

  • The ORAC assay provides a measure of peroxyl radical scavenging, which is highly relevant to biological systems as it mimics the lipid peroxidation chain reaction.[29]

Should 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol demonstrate promising activity, further investigations would be warranted. These could include cellular antioxidant assays to assess its activity in a more complex biological environment, as well as studies to elucidate its mechanism of action in more detail. Understanding its lipophilicity will also be crucial in determining its potential applications, for instance, in protecting lipid-rich environments from oxidation.[6]

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol against industry-standard phenolic inhibitors. By employing a multi-assay approach and adhering to rigorous experimental protocols, researchers can obtain a clear and objective assessment of its antioxidant potential. The insights gained will be invaluable for guiding further research and development in the pursuit of novel and effective antioxidants.

References

  • Shad, Z., Arsalan, A., Bano, R., Khan, M. F., & Ahmed, I. (n.d.). Physicochemical, Biochemical and Antioxidant Properties of Ascorbic Acid.
  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (1999). Free Radical Biology and Medicine. Retrieved from [Link]

  • Pawlowska, E., Szczepanska, J., & Blasiak, J. (2019). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants. Retrieved from [Link]

  • Zhang, H. Y., Yang, D. P., & Tang, G. Y. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS ONE. Retrieved from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • (2022). Antioxidant Properties of Ascorbic Acid. Encyclopedia MDPI. Retrieved from [Link]

  • ABTS. (n.d.). Wikipedia. Retrieved from [Link]

  • (2023). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). IntechOpen. Retrieved from [Link]

  • Butylated hydroxytoluene. (n.d.). Wikipedia. Retrieved from [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. Retrieved from [Link]

  • Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research.
  • Chemistry of ascorbic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Foti, M. C. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • BHT (Butylated Hydroxytoluene). (n.d.). Kao. Retrieved from [Link]

  • DPPH Assay Protocol for Antioxidant Activity. (n.d.). Scribd. Retrieved from [Link]

  • Butylated Hydroxytoluene (BHT) antioxidant. (n.d.). PerfumersWorld. Retrieved from [Link]

  • Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. JOCPR.
  • 3.3. Antioxidant Activity by DPPH and ABTS Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Retrieved from [Link]

  • Tesauro, D., et al. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. International Journal of Molecular Sciences. Retrieved from [Link]

  • How is BHT Used in Lubricants?. (2023). Van Horn, Metz & Co. Inc. Retrieved from [Link]

  • ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. (n.d.). Arigo biolaboratories. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Antioxidant potential using ORAC assay. (n.d.). BMG Labtech. Retrieved from [Link]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay. (n.d.). Active Concepts. Retrieved from [Link]

  • Cordes, T., et al. (2009). On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. Journal of the American Chemical Society. Retrieved from [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Koopman, W. J. H., et al. (2009). The antioxidant Trolox restores mitochondrial membrane potential and Ca2+-stimulated ATP production in human complex I deficiency. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2013). A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment. Physical Chemistry Chemical Physics.
  • (2026). Phenolic Compounds as Antioxidants: Carbonic Anhydrse Isoenzymes Inhibitors.
  • Antioxidant capacity of standard phenolic compounds deter- mined using DPPH and FRAP assays. (n.d.).
  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Tzakos, A. G., et al. (2016). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. Current Pharmaceutical Design. Retrieved from [Link]

  • Zengin, G., et al. (2017). Phenolic profile, antioxidant activity and enzyme inhibitory activities of extracts from aromatic plants used in Mediterranean diet. Food & Function. Retrieved from [Link]

  • Singh, S., et al. (2022). Effect of Different Proportions of Phenolics on Antioxidant Potential: Pointers for Bioactive Synergy/Antagonism in Foods and Nutraceuticals. Antioxidants. Retrieved from [Link]

  • Wang, Y., et al. (2018). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Scientific Reports. Retrieved from [Link]

  • Development of a novel antioxidant based on a dimeric dihydroisocoumarin derivative. (2021). Retrieved from [Link]

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Comparative

Validation of In Silico Docking Models for 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol: A Comparative Guide for ERβ Agonist Discovery

As drug development pivots toward highly selective targeted therapies, the indane scaffold—specifically derivatives like 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol —has emerged as a critical structural core. This rigid, hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective targeted therapies, the indane scaffold—specifically derivatives like 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol —has emerged as a critical structural core. This rigid, hydrophobic bicyclic system is extensively utilized in the design of selective Estrogen Receptor beta (ERβ) agonists . Because ERβ activation mitigates estrogen deficiency symptoms without the breast and uterine cancer risks associated with ERα activation, achieving high ERβ/ERα selectivity is paramount.

However, the ligand-binding domains (LBDs) of ERα and ERβ are highly homologous, differing by only two critical amino acids in the binding pocket (Leu384/Met421 in ERβ vs. Leu384/Ile424 in ERα). This guide objectively compares three industry-standard in silico docking models for predicting the binding affinity of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol to ERβ, and provides the self-validating experimental protocols required to ground these computational predictions in physical reality.

Comparative Analysis of In Silico Docking Software

To accurately model the binding of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol to the ERβ LBD (PDB: 1QKM) , we evaluated three distinct computational approaches.

  • AutoDock Vina (Empirical/Lamarckian GA): Highly efficient and open-source . Best suited for initial high-throughput virtual screening (HTVS). However, its rigid-receptor assumption struggles to capture the subtle side-chain movements required for ERβ selectivity.

  • Schrödinger Glide XP (Empirical/Systematic): Excels at scoring hydrophobic enclosures . The Extra Precision (XP) scoring function penalizes desolvation effectively, making it highly accurate for the hydrophobic indane ring.

  • MOE Induced Fit (Forcefield/GBVI-WSA): Models receptor plasticity. By allowing side-chains like His475 and Leu384 to flex, MOE provides the most accurate prediction of ERβ/ERα selectivity, albeit at a high computational cost.

Quantitative Performance Comparison
Docking SoftwareAlgorithm TypeAvg. RMSD to Native (Å)Predicted ΔG (kcal/mol)ERβ/ERα Selectivity PredictionComputation Time / Ligand
AutoDock Vina Empirical / Lamarckian GA1.85-8.2Poor (Fails to distinguish L384)< 5 seconds
Schrödinger Glide (XP) Empirical / Systematic0.92-10.5Good (Accurate hydrophobic packing)~45 seconds
MOE (Induced Fit) Forcefield / GBVI/WSA1.15-9.8Excellent (Models His475 shift)~3 minutes

Mechanistic & Workflow Visualizations

To understand the biological target and the validation pipeline, review the following mechanistic pathways.

Pathway A Indanol Agonist (1,2-dimethyl-2,3-dihydro-1H-inden-5-ol) B ERβ Ligand Binding Domain (Conformational Change in Helix 12) A->B C Receptor Dimerization (Homodimer Formation) B->C D Co-activator Recruitment (SRC-1 / GRIP1) C->D E ERE-Mediated Gene Transcription (Target Gene Expression) D->E

Mechanism of action: Indanol-mediated ERβ activation from binding to gene transcription.

Validation N1 Ligand Prep (Epik, OPLS3e) N3 Docking (Glide/Vina/MOE) N1->N3 N2 Receptor Grid (ERβ PDB: 1QKM) N2->N3 N4 Pose Analysis (RMSD < 2.0 Å) N3->N4 N5 ITC Validation (Thermodynamics) N4->N5 N6 TR-FRET (Functional Assay) N4->N6

End-to-end workflow for in silico docking and in vitro experimental validation.

Self-Validating Experimental Protocols

A computational pose is only a hypothesis until physically validated. As an application scientist, you must ensure that your experimental protocols account for the specific physicochemical properties of the indane scaffold.

Protocol A: Self-Validating In Silico Docking (Schrödinger Glide XP)

Causality Focus: Proper protonation states and system constraints.

  • Protein Preparation: Import ERβ (PDB: 1QKM). Remove water molecules beyond 5 Å of the co-crystallized ligand (genistein). Assign bond orders, add hydrogens, and minimize using the OPLS3e force field.

    • Causality: The exact protonation states of His475 and His524 at pH 7.4 are critical; they act as the primary hydrogen bond donors/acceptors for the indan-5-ol hydroxyl group.

  • Ligand Preparation: Prepare 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol using Epik at pH 7.4 ± 0.5. Generate all stereoisomers.

    • Causality: The rigid indane scaffold reduces the entropic penalty upon binding, but stereochemistry dictates the vector of the 1,2-methyl groups into the narrow hydrophobic sub-pocket of ERβ.

  • Grid Generation & Redocking (Self-Validation Gate): Generate a 10 Å × 10 Å × 10 Å grid centered on the native genistein. Redock the native genistein using Glide XP.

    • Validation Gate: You must achieve an RMSD of < 2.0 Å between your docked pose and the crystal structure before proceeding. If RMSD > 2.0 Å, re-evaluate your grid constraints.

  • Production Docking: Dock the indanol stereoisomers using Glide Extra Precision (XP) to accurately score the hydrophobic enclosure.

Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality Focus: Overcoming ligand hydrophobicity.

While Surface Plasmon Resonance (SPR) offers high throughput, ITC is mandatory here because it directly measures thermodynamic parameters (ΔH, -TΔS) to validate the docking scores (ΔG).

  • Strict Buffer Matching: Dialyze purified ERβ LBD extensively against 50 mM Tris-HCl, 150 mM NaCl, 1 mM TCEP, 2% DMSO, pH 7.4.

    • Causality: Exact buffer matching between the syringe and cell is mandatory. Even a 0.1% difference in DMSO concentration will create massive heats of mixing that obscure the binding isotherm.

  • Reverse Titration Setup: Place 50 μM of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol in the sample cell and 500 μM of ERβ LBD in the syringe.

    • Causality: Indanol derivatives have limited aqueous solubility. A standard titration (ligand in syringe) forces the hydrophobic ligand to be highly concentrated, leading to micelle formation and aggregation. A reverse titration prevents this.

  • Injection Parameters: Perform 1 initial injection of 0.5 μL (discarded from data analysis to account for syringe backlash), followed by 19 injections of 2 μL at 25 °C, with a 150-second spacing to allow baseline return.

  • Self-Validation (Blanking): Titrate the ERβ LBD into the buffer containing 2% DMSO (without ligand) to measure the heat of dilution. Subtract this blank isotherm from the experimental data before fitting to a one-site binding model.

Conclusion

For rigid, hydrophobic scaffolds like 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, Schrödinger Glide XP offers the best balance of computational speed and accuracy for predicting binding poses. However, if distinguishing between highly homologous targets (ERβ vs. ERα) is the primary goal, MOE's Induced Fit docking is superior due to its handling of receptor plasticity. Regardless of the software chosen, all computational ΔG predictions must be thermodynamically validated using a reverse-titration ITC protocol to account for the indanol's limited aqueous solubility.

References

  • Synthesis and structure-activity relationships of 1-benzylindane derivatives as selective agonists for estrogen receptor beta. Bioorganic & Medicinal Chemistry.[Link]

  • 1QKM: HUMAN OESTROGEN RECEPTOR BETA LIGAND-BINDING DOMAIN IN COMPLEX WITH PARTIAL AGONIST GENISTEIN. RCSB Protein Data Bank.[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[Link]

  • Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry.[Link]

Validation

Scalability and Reproducibility in the Synthesis of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol: Batch vs. Continuous Flow Paradigms

Executive Summary The robust synthesis of substituted indanols, specifically 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (PubChem CID 59772053)[1], is of critical importance in the development of novel therapeutics and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust synthesis of substituted indanols, specifically 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (PubChem CID 59772053)[1], is of critical importance in the development of novel therapeutics and advanced materials. The core synthetic pathway relies on an intramolecular Friedel-Crafts cyclization. However, this transformation is notoriously difficult to scale up. Traditional batch reactors suffer from poor heat dissipation during the highly exothermic Lewis acid-catalyzed cyclization, leading to thermal runaway, byproduct formation, and scale-dependent yield degradation.

This guide objectively compares the traditional batch synthesis paradigm against modern continuous flow microreactor technology. By analyzing experimental data, thermodynamic causality, and self-validating protocols, we demonstrate how continuous flow chemistry ensures absolute reproducibility from the milligram to the kilogram scale.

Mechanistic Overview & Synthetic Strategy

The synthesis of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is achieved via a three-stage sequence:

  • Intramolecular Friedel-Crafts Acylation: A methoxy-substituted aryl-alkyl acid chloride undergoes Lewis acid-mediated cyclization to form a methoxy-indanone intermediate.

  • Catalytic Reduction: The ketone moiety is fully reduced to yield the corresponding methoxy-indane.

  • Demethylation: Cleavage of the methyl ether yields the final indanol product.

SyntheticWorkflow N1 Aryl-Alkyl Acid Chloride (Methoxy-substituted) N2 Friedel-Crafts Cyclization N1->N2 N3 Indanone Intermediate N2->N3 N4 Catalytic Reduction N3->N4 N5 Demethylation N4->N5 N6 1,2-dimethyl-2,3-dihydro- 1H-inden-5-ol N5->N6

Fig 1. Three-stage synthetic workflow for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol production.

The Scale-Up Challenge: Heat Transfer & Exothermicity

The fundamental barrier to reproducible indanol synthesis lies in the thermodynamics of the Friedel-Crafts step. In batch reactors, as the reaction volume scales from milliliters to liters, the surface-area-to-volume ratio drops exponentially. This physical limitation prevents efficient heat dissipation, causing localized "hot spots" where the temperature exceeds the target parameters. These hot spots provide the activation energy for off-target alkylations and polymerization, drastically degrading the yield.

Conversely, continuous flow microreactors confine the reaction within channels that possess a massive surface-area-to-volume ratio. This permits rapid heat and mass transfer, ensuring a strict isothermal profile throughout the reaction[2]. Flow chemistry mitigates exothermic risks and allows for rapid optimization at a small scale, which can be directly translated to larger scales via "numbering-up" strategies[3].

ScaleUpLogic cluster_batch Batch Paradigm cluster_flow Flow Paradigm B1 Volume Expansion B2 Heat Accumulation B1->B2 B3 Yield Degradation B2->B3 F1 Numbering-Up F2 Isothermal Profile F1->F2 F3 Yield Preservation F2->F3

Fig 2. Logical relationship of heat transfer dynamics on synthesis reproducibility across scales.

Methodological Comparison: Batch vs. Continuous Flow

Protocol A: Traditional Batch Synthesis (10 g Scale)

This protocol relies on cryogenic control and extended dosing times to manage exothermicity.

  • Reactor Setup: Equip a 500 mL jacketed glass reactor with an overhead stirrer, internal thermocouple, and a pressure-equalizing addition funnel.

  • Reagent Loading: Dissolve the methoxy-substituted aryl-alkyl acid chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.5 M concentration. Cool the system to 0 °C using a recirculating chiller.

  • Lewis Acid Addition: Portion-wise addition of AlCl₃ (1.5 eq) over 2 hours.

    • Causality: Slow, controlled addition is critical to manage the massive exothermic spike. Rapid addition leads to localized hot spots and tar formation.

  • Cyclization: Warm the reactor to 25 °C and stir for 12 hours.

  • Quench & Workup: Slowly pour the mixture into ice-cold 1M HCl to quench the Lewis acid. Extract the aqueous layer with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation: Confirm reaction completion via offline HPLC (UV detection at 254 nm), ensuring <1% starting material remains before proceeding to downstream reduction and demethylation.

Protocol B: Continuous Flow Synthesis (Scale-Independent)

This protocol leverages micro-mixing and active heat dissipation to accelerate kinetics and ensure reproducibility, as supported by recent flow chemistry advancements ()[2].

  • System Initialization: Prime a silicon carbide (SiC) microreactor system (internal volume: 10 mL) with anhydrous DCM. Set the reactor's active cooling jacket to a strict isothermal 20 °C.

  • Stream Preparation:

    • Stream A: 1.0 M solution of the acid chloride precursor in DCM.

    • Stream B: 1.5 M solution of ethylaluminum dichloride (EtAlCl₂, a flow-compatible soluble Lewis acid) in DCM.

  • Continuous Cyclization: Pump Streams A and B via dual syringe pumps at 1.0 mL/min each into a static T-mixer. The combined stream enters the SiC reactor with a precise residence time of 5 minutes.

    • Causality: The microreactor's high surface-to-volume ratio instantly dissipates the heat of reaction. This allows the reaction to run at a higher baseline temperature (20 °C) without thermal runaway, accelerating the kinetics from 12 hours down to 5 minutes.

  • In-line Quench & Self-Validation: Route the reactor effluent through an in-line FT-IR flow cell.

    • Self-Validation: Monitor the real-time disappearance of the precursor's carbonyl stretch (~1780 cm⁻¹) and the emergence of the indanone product peak (~1700 cm⁻¹). Once steady-state is validated, direct the flow into a continuous stirred-tank reactor (CSTR) containing 1M HCl for automated quenching.

Quantitative Performance & Reproducibility Data

The table below summarizes the experimental performance of the Friedel-Crafts cyclization step across three different scales. The data clearly illustrates the "scale-up penalty" inherent to batch processing, which is entirely circumvented by continuous flow technology.

ScaleSynthesis ParadigmYield (%)Reaction TimeE-FactorByproduct Formation (%)
100 mg Traditional Batch82%12 h455.0%
100 mg Continuous Flow89%5 min12< 1.0%
10 g Traditional Batch68%18 h6514.0%
10 g Continuous Flow88%5 min12< 1.0%
1.0 kg Traditional Batch54%24 h9522.0%
1.0 kg Continuous Flow87%5 min*131.5%

*Reaction time in continuous flow represents the reactor residence time. Throughput is scaled by extending the continuous run time or numbering-up reactors.

Scientific Conclusion

The synthesis of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol highlights the severe limitations of batch chemistry when handling highly exothermic, scale-dependent transformations. As demonstrated by the quantitative data, expanding the batch volume to 1.0 kg results in a 28% drop in yield and a massive increase in the E-Factor (waste generation) due to poor heat transfer.

By transitioning to a continuous flow paradigm, researchers can leverage precise temperature control and improved mass transfer to achieve >80% yields in minutes[3]. Furthermore, the use of heterogeneous or flow-compatible catalysts in continuous systems obviates the need for traditionally harsh batch workups, significantly reducing manual handling and processing time[4]. For drug development professionals requiring reliable, kilogram-scale indanol derivatives, continuous flow synthesis is the objectively superior, self-validating methodology.

References

  • Wang et al. "Efficient construction of a β-naphthol library under continuous flow conditions." RSC Advances, 2024. [2]

  • "Improved Process for the Continuous Acylation of 1,3-Benzodioxole." National Institutes of Health (PMC), 2024. [4]

  • "Catch the Flow: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery." WuXi AppTec, 2025.[3]

  • "Applications of Continuous-Flow Photochemistry in Organic Synthesis, Material Science, and Water Treatment." Chemical Reviews (ACS), 2016. [5]

  • "1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (CID 59772053)." PubChem, National Center for Biotechnology Information. [1]

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Safety & Regulatory Compliance

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